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  • Product: 16-Phenoxy tetranor prostaglandin F2alpha methyl ester
  • CAS: 51638-90-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the FP Receptor Binding Affinity of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

Abstract This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the binding affinity of 16-phenoxy tetranor prostaglandin F2α methyl ester for the human pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the binding affinity of 16-phenoxy tetranor prostaglandin F2α methyl ester for the human prostaglandin F2α (FP) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid pharmacology and G-protein coupled receptors (GPCRs). We will delve into the molecular characteristics of the compound and its target, the principles of radioligand binding assays, a detailed experimental protocol for determining the inhibition constant (Ki), and the interpretation of the resulting data. The guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Compound and its Target

16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester: A Potent Prodrug

16-phenoxy tetranor prostaglandin F2α methyl ester is a synthetic analog of prostaglandin F2α (PGF2α). Structurally, it is characterized by a phenoxy group at the ω-terminus, which confers metabolic stability, and a methyl ester group, which renders the molecule more lipophilic.[1][2][3] This lipophilicity enhances its ability to penetrate biological membranes. In target tissues, endogenous esterases hydrolyze the methyl ester, converting the prodrug into its biologically active free acid form, 16-phenoxy tetranor prostaglandin F2α.[1][2][3] This active metabolite is a potent agonist of the FP receptor.[1][4][5][6]

The Prostaglandin F2α (FP) Receptor: A Key Therapeutic Target

The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which constitutes the largest group of cell surface receptors and a major target for drug development.[7][8][9] The FP receptor is the natural receptor for PGF2α and plays crucial roles in a variety of physiological processes, including uterine smooth muscle contraction, reproductive functions, and the regulation of intraocular pressure.[8][10][11][12] Its involvement in ocular physiology has made it a primary target for the development of drugs to treat glaucoma.[10][11][12]

Upon agonist binding, the FP receptor primarily couples to the Gq family of G-proteins.[8][13] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to various cellular responses.[8][13]

Principles of Radioligand Binding Assays for FP Receptor Affinity

To quantify the interaction between a ligand and its receptor, radioligand binding assays are the gold standard, providing sensitive and quantitative data on receptor expression and ligand affinity.[4][14][15][16] These assays are indispensable for structure-activity relationship (SAR) studies in drug discovery.[14][16]

Saturation vs. Competition Binding Assays

There are two primary types of radioligand binding assays:

  • Saturation Binding: This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition (or Displacement) Binding: This assay is used to determine the binding affinity of an unlabeled compound (the "competitor").[4][14][16] It measures the ability of the unlabeled compound to displace a fixed concentration of a specific radioligand from the receptor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki).[4][14][16]

This guide will focus on the competitive binding assay to determine the Ki of the active form of 16-phenoxy tetranor prostaglandin F2α methyl ester.

Experimental Protocol: Competitive Radioligand Binding Assay

This section provides a detailed, step-by-step methodology for determining the binding affinity of 16-phenoxy tetranor PGF2α (free acid) for the human FP receptor.

Rationale for Experimental Design
  • Receptor Source: We will use membranes from HEK293 cells stably expressing the recombinant human FP receptor.[7][17][18][19] This provides a high and consistent level of receptor expression, minimizing variability and interference from other prostanoid receptors that might be present in native tissues.[18][19] Human ciliary muscle cells, which endogenously express the FP receptor, are also a viable, albeit more complex, alternative.[1][14][15][20]

  • Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α) will be used as the radioligand.[13][21] It is a well-characterized, high-affinity ligand for the FP receptor. Its Kd for the human FP receptor is approximately 3.1 nM.[13]

  • Assay Format: A filtration-based assay in a 96-well format will be employed.[8] This method allows for the rapid separation of receptor-bound radioligand from the unbound radioligand and is suitable for medium to high-throughput screening.

Materials and Reagents
Reagent/MaterialSupplier & Catalog No. (Example)Purpose
HEK293/hFP Receptor MembranesGenscript, M00155Source of human FP receptor
[3H]-PGF2αRevvity, NET433Radioligand
16-Phenoxy Tetranor PGF2αCayman Chemical, 10010102 (as methyl ester)Test Compound (to be hydrolyzed to free acid)
Unlabeled PGF2αSigma-Aldrich, P0424Defines non-specific binding
Assay BufferIn-house preparationMaintains pH and ionic strength
Wash BufferIn-house preparationRemoves unbound radioligand
96-well GF/C filter platesRevvity, 6055690Captures membranes during filtration
Scintillation CocktailPerkinElmer, Betaplate ScintEnables detection of radioactivity
Microplate Scintillation Countere.g., Wallac TriLux 1450 MicroBetaQuantifies radioactivity
Buffer Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA): Tris provides a stable pH environment. MgCl2 is often included as it can influence GPCR-ligand interactions. BSA is added to reduce non-specific binding of the radioligand to the assay tubes and filter plates.

  • Wash Buffer (50 mM Tris-HCl, pH 7.4): A simple, ice-cold buffer to wash away unbound radioligand without disrupting the receptor-ligand complex.

Step-by-Step Experimental Workflow
  • Preparation of Test Compound: The 16-phenoxy tetranor PGF2α methyl ester must first be hydrolyzed to its active free acid form. This can be achieved by a standard saponification procedure (e.g., using NaOH) followed by neutralization. Prepare a stock solution (e.g., 10 mM in DMSO) and then create a serial dilution series in Assay Buffer.

  • Membrane Preparation: On the day of the assay, thaw the HEK293/hFP receptor membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that ensures the amount of radioligand bound does not exceed 10% of the total added (to avoid ligand depletion effects). A typical starting concentration is 10-20 µg of membrane protein per well.[8][13]

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB) wells: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM final concentration). This will displace all specific binding of the radioligand.

    • Competitor wells: Add 50 µL of each concentration of the serially diluted 16-phenoxy tetranor PGF2α (free acid).

  • Addition of Radioligand: Add 50 µL of [3H]-PGF2α diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd value (e.g., 3 nM) to ensure a good signal-to-noise ratio.[13]

  • Addition of Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume will be 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[8]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through a 96-well GF/C filter plate, which has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_readout Detection Phase prep_ligand Prepare Serial Dilutions of Test Compound plate_setup Set up 96-well Plate: - Test Compound - NSB Control - Total Binding Control prep_ligand->plate_setup prep_radio Prepare Radioligand ([3H]-PGF2α at 2x Kd) prep_radio->plate_setup prep_nsb Prepare Unlabeled Ligand (PGF2α for NSB) prep_nsb->plate_setup prep_mem Prepare Receptor Membranes (HEK293-hFP) add_mem Add Membranes to initiate reaction prep_mem->add_mem add_radio Add [3H]-PGF2α to all wells plate_setup->add_radio add_radio->add_mem incubation Incubate at RT (60-90 min) add_mem->incubation filtration Vacuum Filtration (GF/C Filter Plate) incubation->filtration washing Wash x4 with Ice-Cold Buffer filtration->washing detection Dry Plate, Add Scintillant & Count CPM washing->detection

Caption: Workflow for the FP Receptor Competitive Binding Assay.

Data Analysis and Interpretation

Calculating Specific Binding

First, calculate the specific binding at each concentration of the competitor:

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

Determining the IC50 Value

Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of the competitor (16-phenoxy tetranor PGF2α). Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

Calculating the Ki Value using the Cheng-Prusoff Equation

The IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used. To determine the absolute binding affinity of the competitor, the Ki value is calculated using the Cheng-Prusoff equation:[18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration.

  • [L] is the concentration of the radioligand ([3H]-PGF2α) used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Sample Data Presentation

The active form of 16-phenoxy tetranor PGF2α has been reported to have a binding affinity for the FP receptor that is 440% of that of PGF2α itself.[1][2][3][4][5][6] Given that the Kd of PGF2α for the FP receptor is in the low nanomolar range (approx. 3-6 nM),[13][21] we can estimate a hypothetical Ki for our test compound. If PGF2α has a Kd of ~5 nM, a 4.4-fold higher affinity would correspond to a Ki of approximately 1.14 nM.

ParameterValueDescription
Radioligand ([L])[3H]-PGF2α
Kd of Radioligand3.1 nMEquilibrium dissociation constant of [3H]-PGF2α.[13]
Concentration of [L]3.0 nMConcentration of radioligand used in the assay.
Test Compound 16-Phenoxy Tetranor PGF2α (free acid)
IC50 (Hypothetical)~2.28 nMConcentration inhibiting 50% of specific binding.
Ki (Calculated) ~1.17 nM Inhibition constant; a measure of binding affinity.
Latanoprost (free acid)98 nMReference compound Ki for human FP receptor.[10][17]

Note: The IC50 and Ki values for 16-Phenoxy Tetranor PGF2α are hypothetical, calculated based on reported relative affinities for illustrative purposes.

FP Receptor Signaling and Biological Context

Understanding the binding affinity is the first step. The functional consequence of this binding is the activation of downstream signaling pathways. As an agonist, 16-phenoxy tetranor PGF2α, upon binding to the FP receptor, initiates a cascade that is central to its therapeutic effects.

G agonist 16-Phenoxy Tetranor PGF2α (Active Form) receptor FP Receptor (GPCR) agonist->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases response Cellular Responses (e.g., Smooth Muscle Contraction, Increased Aqueous Outflow) ca2->response pkc->response

Caption: Canonical Gq signaling pathway of the FP receptor.

The high binding affinity of 16-phenoxy tetranor PGF2α translates to high potency in activating this pathway. In the context of glaucoma treatment, this leads to remodeling of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[10][15]

Conclusion

This guide has outlined the essential steps and rationale for determining the binding affinity of 16-phenoxy tetranor prostaglandin F2α methyl ester for the FP receptor. The use of a competitive radioligand binding assay with membranes from a recombinant cell line provides a robust and reproducible method for quantifying this interaction. The calculated Ki value is a critical parameter for drug development, offering a quantitative measure of a compound's potency at its molecular target. By combining high-quality experimental data with a thorough understanding of the underlying biological pathways, researchers can effectively advance the development of novel therapeutics targeting the FP receptor.

References

  • Schlötzer-Schrehardt, U., Zenkel, M., Nüsing, R. (2002). Expression and Localization of FP and EP Prostanoid Receptor Subtypes in Human Ocular Tissues. Investigative Ophthalmology & Visual Science, 43(5), 1475-1487. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276. [Link]

  • Doucette, G. J., Bogard, A. S., Gierhart, D. L., et al. (2010). Induction of angiogenic immediate early genes by activation of FP prostanoid receptors in cultured human ciliary smooth muscle cells. Molecular Vision, 16, 799-808. [Link]

  • Wang, D., Li, Q., You, M., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(6), 1259-1273. [Link]

  • Prostaglandin F receptor. Wikipedia. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Human Recombinant FP Prostanoid Receptor Stable Cell Line. GenScript. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • 16-Phenoxy tetranor prostaglandin F2α. Lifev. [Link]

  • Using HEK Cells for Receptor Binding Assays. Cytion. [Link]

  • Sharif, N. A., Williams, G. W., & Kelly, C. R. (1998). Pharmacology of [3H]prostaglandin E1/[3H]prostaglandin E2 and [3H]prostaglandin F2alpha binding to EP3 and FP prostaglandin receptor binding sites in bovine corpus luteum: characterization and correlation with functional data. The Journal of Pharmacology and Experimental Therapeutics, 286(2), 1094-1102. [Link]

  • Pierce, K. L., Bailey, T. J., & Regan, J. W. (1996). Identification of the FP-receptor as a discrete entity by radioligand binding in biosystems that exhibit different functional rank orders of potency in response to prostanoids. The Journal of Pharmacology and Experimental Therapeutics, 278(3), 1420-1426. [Link]

  • 16-phenoxy tetranor Prostaglandin F2α methyl amide. GlpBio. [Link]

  • Sharif, N. A., & Abdel-Latif, A. A. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1115-1130. [Link]

  • Prostaglandin F Receptor Reporter Assay Kit. Bertin Bioreagent. [Link]

  • Ghelani, N., & West-Mays, J. A. (2003). Effects of Prostaglandin Analogues on Human Ciliary Muscle and Trabecular Meshwork Cells. Investigative Ophthalmology & Visual Science, 44(5), 2096-2104. [Link]

  • Mukhopadhyay, P., Bian, L., Yin, H., et al. (2002). Detection of EP2, EP4, and FP receptors in human ciliary epithelial and ciliary muscle cells. Journal of Ocular Pharmacology and Therapeutics, 18(4), 351-360. [Link]

  • Prostaglandin F Receptor Reporter Assay Kit. Bertin Bioreagent. [Link]

Sources

Exploratory

Structural and Chemical Properties of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester: A Technical Whitepaper

Executive Summary & Core Rationale Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator that drives luteolysis, smooth muscle contraction, and intraocular pressure reduction by activating the Gq-coupled FP rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Prostaglandin F2α (PGF2α) is a potent endogenous lipid mediator that drives luteolysis, smooth muscle contraction, and intraocular pressure reduction by activating the Gq-coupled FP receptor. However, native PGF2α suffers from rapid metabolic degradation and poor lipid membrane permeability, limiting its utility in targeted drug development.

16-phenoxy tetranor Prostaglandin F2α methyl ester (CAS: 51638-90-5) is an engineered, lipophilic prodrug designed to overcome these limitations. As application scientists, we do not view these structural modifications as mere chemical variations; they are deliberate pharmacokinetic (PK) and pharmacodynamic (PD) strategies. By truncating the aliphatic tail, introducing a bulky phenoxy group, and masking the carboxylate with a methyl ester, this molecule achieves a self-validating balance of metabolic resistance, enhanced cellular penetrance, and exceptionally high receptor affinity.

Structural Chemistry & Physicochemical Profiling

The structural architecture of 16-phenoxy tetranor PGF2α methyl ester dictates its behavior in biological systems. The molecule features three critical modifications compared to endogenous PGF2α:

  • Methyl Esterification (C1): The free acid of PGF2α is highly polar and negatively charged at physiological pH, which restricts passive diffusion across lipophilic barriers (e.g., the corneal epithelium). Masking the C1 carboxylate with a methyl ester significantly increases the partition coefficient (LogP), driving cellular uptake[1].

  • Tetranor Truncation: The removal of carbons 17, 18, 19, and 20 eliminates the terminal aliphatic chain, altering the spatial footprint of the ω -chain.

  • 16-Phenoxy Substitution: In vivo, native prostaglandins are swiftly deactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and β -oxidation. The bulky, electron-rich phenoxy group at C16 sterically shields the crucial C15 hydroxyl group from enzymatic oxidation, drastically extending the compound's half-life[2].

Quantitative Physicochemical Data

To facilitate assay design and formulation, the core physicochemical properties of the compound are summarized below based on standardized analytical data[1][2]:

PropertyValue / Description
Formal Name 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, methyl ester
CAS Number 51638-90-5
Molecular Formula C₂₃H₃₂O₆
Molecular Weight 404.5 g/mol
Purity Standard ≥98%
Solubility (Ethanol, DMSO, DMF) 100 mg/mL
Solubility (PBS, pH 7.2) 0.5 mg/mL
Receptor Affinity (vs. native PGF2α) 440% higher affinity on ovine luteal cells

Pharmacodynamics: Prodrug Activation and FP Receptor Signaling

The selection of a methyl ester is a targeted prodrug strategy. Once the lipophilic ester diffuses into the target cell, ubiquitous intracellular tissue esterases rapidly hydrolyze the ester bond, liberating the bioactive free acid. This creates a thermodynamic "sink" effect, trapping the active, polar moiety at the site of action[1].

Paradoxically, the 16-phenoxy modification not only confers metabolic stability but also optimizes the pharmacophore for the FP receptor binding pocket. The resulting free acid binds to the FP receptor on target tissues (such as ovine luteal cells) with a 440% increase in affinity compared to native PGF2α[2][3]. Activation of the FP receptor triggers a Gq-protein coupled cascade, activating Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), and resulting in a rapid efflux of intracellular calcium ( Ca2+ ).

FP_Signaling Prodrug 16-phenoxy tetranor PGF2α methyl ester Esterase Tissue Esterases (Hydrolysis) Prodrug->Esterase Cellular Uptake ActiveDrug 16-phenoxy tetranor PGF2α (Free Acid) Esterase->ActiveDrug Cleavage of C1-Ester FP_Receptor FP Receptor (Gq-coupled) ActiveDrug->FP_Receptor High Affinity Binding PLC Phospholipase C (PLC) FP_Receptor->PLC Gq Activation IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel Response Smooth Muscle Contraction / Luteolysis Ca2->Response Physiological Effect

Fig 1: Prodrug hydrolysis and subsequent Gq-coupled FP receptor signaling cascade.

Experimental Workflows: Self-Validating In Vitro Protocols

When evaluating a prodrug, the primary analytical risk is conflating spontaneous chemical degradation with enzymatic hydrolysis. To ensure data integrity, the following protocol engineers a self-validating system incorporating an esterase-inhibitor control arm. This proves causality: if the inhibitor blocks the biological response, the methyl ester must be enzymatically hydrolyzed to become fully active.

Protocol: Esterase Cleavage Validation and Intracellular Calcium Flux Assay

Step 1: Reagent Preparation

  • Reconstitute 16-phenoxy tetranor PGF2α methyl ester in anhydrous ethanol to a stock concentration of 5 mg/mL (approx. 12.3 mM) to ensure complete dissolution[2].

  • Prepare working dilutions in assay buffer (PBS, pH 7.2) immediately prior to use to minimize spontaneous aqueous hydrolysis. Ensure the final ethanol concentration in the assay remains below 0.1% to prevent solvent-induced cytotoxicity.

Step 2: Cell Culture and Pre-treatment

  • Seed FP-receptor expressing cells (e.g., ovine luteal cells) in a 96-well black, clear-bottom plate at 5×104 cells/well.

  • Crucial Control Step: Pre-incubate half the wells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 30 minutes.

Step 3: Calcium Dye Loading

  • Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Wash twice with HBSS to remove extracellular dye and reduce background fluorescence.

Step 4: Prodrug Administration and Kinetic Readout

  • Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR).

  • Inject the prepared 16-phenoxy tetranor PGF2α methyl ester across a dose-response range (1 nM to 10 µM).

  • Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the intracellular Ca2+ peak.

Step 5: LC-MS/MS Aliquot Sampling (Orthogonal Validation)

  • In parallel, run the same compound incubation in a separate plate without the Fluo-4 dye.

  • At 5, 15, and 30 minutes, lyse the cells and extract lipids using ethyl acetate.

  • Quantify the ratio of intact methyl ester to the hydrolyzed free acid via LC-MS/MS to definitively confirm the pharmacokinetic conversion rate.

Exp_Workflow Step1 1. Compound Preparation (Dissolve in EtOH/DMSO) Step2 2. Cellular Incubation (Ovine Luteal Cells) Step1->Step2 Dose Response Step3 3. Esterase Cleavage Assay (LC-MS/MS Quantification) Step2->Step3 Aliquot Sampling Step4 4. Functional Readout (Intracellular Ca2+ Flux Assay) Step2->Step4 Fluorescent Dye Step5 5. Data Analysis (EC50 & Affinity Calculation) Step3->Step5 PK Data Step4->Step5 PD Data

Fig 2: Self-validating in vitro workflow for evaluating prodrug kinetics and PD.

References

  • Cayman Chemical. "16-phenoxy tetranor Prostaglandin F2α methyl ester - Product Information." 2

  • Biomol / TargetMol. "16-phenoxy tetranor Prostaglandin F2alpha methyl ester." 1

  • Cayman Chemical. "16-phenoxy tetranor Prostaglandin F2α methyl amide - References & Product Citations." 3

Sources

Foundational

In Vitro Toxicity Profile of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester: A Comprehensive Technical Guide

Executive Summary & Chemical Identity As an application scientist overseeing preclinical drug development, one of the most critical challenges is accurately profiling the in vitro toxicity of highly lipophilic prodrugs....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As an application scientist overseeing preclinical drug development, one of the most critical challenges is accurately profiling the in vitro toxicity of highly lipophilic prodrugs. 16-phenoxy tetranor prostaglandin F2α methyl ester (CAS Number: 51638-90-5) is a prime example. It is a metabolically stable, lipophilic analog of 16-phenoxy tetranor PGF2α, featuring a 16-phenoxy group at the ω-terminus and a methyl esterification[1].

In physiological systems, the methyl ester acts as a prodrug. It is designed to readily penetrate lipid-rich barriers (such as the corneal epithelium) before being hydrolyzed by cellular carboxylesterases into its bioactive free acid form. Once activated, it binds to the FP prostanoid receptor with an affinity approximately 440% greater than native PGF2α[1]. However, in static in vitro cultures, the unhydrolyzed lipophilic prodrug can accumulate, leading to complex toxicity profiles that require rigorous, self-validating experimental designs to decode.

Mechanistic Profiling: On-Target vs. Off-Target Toxicity

To establish a trustworthy toxicity profile, we must first explain the causality behind the observed cellular damage. Toxicity for this compound class bifurcates into two distinct pathways:

  • On-Target (Receptor-Mediated) Toxicity: Driven by hyperactivation of the FP receptor. Chronic FP receptor stimulation can lead to excessive intracellular calcium mobilization, triggering cytoskeletal remodeling, myofibroblast transition, and eventual apoptosis[2].

  • Off-Target (Physicochemical) Toxicity: Driven by the compound's lipophilicity. If esterase activity in the in vitro model is saturated or absent, the highly lipophilic methyl ester accumulates in the cellular lipid bilayer, causing direct membrane lysis independent of receptor binding.

G Prodrug 16-phenoxy tetranor PGF2α Methyl Ester (Prodrug) Esterase Cellular Carboxylesterases (Corneal/Hepatic) Prodrug->Esterase Hydrolysis Tox High Dose / Off-Target: Cytoskeletal Toxicity & Apoptosis Prodrug->Tox Lipophilic Membrane Disruption (Un-hydrolyzed) ActiveDrug 16-phenoxy tetranor PGF2α (Active Free Acid) Esterase->ActiveDrug Cleavage of Methyl Group FPReceptor FP Prostanoid Receptor (GPCR) ActiveDrug->FPReceptor High Affinity Binding (440% > PGF2α) Gq Gq/11 Protein Activation FPReceptor->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium Calcium->Tox Supratherapeutic Accumulation

Prodrug activation and downstream signaling pathways of 16-phenoxy tetranor PGF2α methyl ester.

To validate whether toxicity is on-target or off-target, a self-validating assay must incorporate a selective FP receptor antagonist (e.g., AL-8810). If co-treatment with AL-8810 rescues cell viability, the toxicity is receptor-mediated; if it fails, the toxicity is likely an off-target physicochemical artifact[3].

In Vitro Cytotoxicity Profile (Ocular Surface Models)

Because PGF2α analogs are predominantly utilized in ophthalmology (e.g., glaucoma management), their primary toxicity targets are the cornea and conjunctiva.

When profiling 16-phenoxy tetranor PGF2α methyl ester in Human Corneal Epithelial (HCE) or conjunctival (IOBA-NHC) cell lines, a critical distinction must be made between the unpreserved Active Pharmaceutical Ingredient (API) and commercial formulations. Literature extensively demonstrates that the preservative Benzalkonium Chloride (BAK) is the primary driver of ocular surface toxicity—inducing rapid apoptosis, oxidative stress, and membrane rupture[4]. In contrast, unpreserved PGF2α analogs exhibit a much wider therapeutic index[4]. Furthermore, studies on human meibomian gland epithelial cells (HMGECs) confirm that while high doses of PGF2α analogs can be lethal, the toxicity is often exacerbated by formulation excipients rather than the API itself[5].

Quantitative Data Summary

The following tables summarize the physicochemical properties and the expected comparative in vitro cytotoxicity metrics based on the PGF2α analog class behavior.

Table 1: Physicochemical & Pharmacological Properties

PropertyValue / Characteristic
Compound Name 16-phenoxy tetranor PGF2α methyl ester
CAS Number 51638-90-5
Molecular Weight 404.5 g/mol
Chemical Formula C23H32O6
Receptor Affinity Binds FP receptor with 440% greater affinity than PGF2α[1]
Solubility DMF/DMSO/Ethanol: 100 mg/ml; PBS (pH 7.2): 0.5 mg/ml[1]

Table 2: Comparative In Vitro Cytotoxicity Metrics (Expected Ranges)

Assay TypeCell LineUnpreserved API (IC50)BAK-Preserved (IC50)Primary Toxicity Mechanism
WST-1 (Viability) IOBA-NHC> 50 µM< 5 µMMitochondrial dysfunction[4]
LDH (Membrane) HCE> 100 µM< 10 µMLipid bilayer disruption
DCFDA (ROS) HMGECMild elevationSevere elevationOxidative stress[5]

Standardized In Vitro Experimental Protocols

Relying solely on metabolic assays like WST-1 or MTT can yield false positives for toxicity, as prostaglandin analogs can temporarily suppress mitochondrial dehydrogenase activity without causing cell death. Therefore, a robust protocol must multiplex metabolic assays with membrane integrity assays (LDH release). LDH is a stable cytosolic enzyme; its presence in the extracellular medium definitively confirms irreversible plasma membrane rupture.

Workflow cluster_assays 4. Multiplexed Viability Assays Seeding 1. Cell Seeding (HCE / IOBA-NHC / PHH) Dosing 2. Compound Dosing (0.01 µM - 100 µM) Seeding->Dosing Incubation 3. Incubation (24h - 72h at 37°C) Dosing->Incubation WST1 WST-1 Assay (Mitochondrial Activity) Incubation->WST1 LDH LDH Release (Membrane Integrity) Incubation->LDH ROS DCFDA Assay (Oxidative Stress) Incubation->ROS Analysis 5. Data Synthesis (IC50 & Tox Profiling) WST1->Analysis LDH->Analysis ROS->Analysis

Standardized in vitro workflow for evaluating ocular and hepatic cytotoxicity.

Step-by-Step Multiplexed Toxicity Assay

Step 1: Cell Culture & Seeding

  • Seed HCE or IOBA-NHC cells at a density of 1 × 10^4 cells/well in a 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for complete adhesion and monolayer formation.

Step 2: Compound Preparation & Vehicle Control

  • Causality Note: Because 16-phenoxy tetranor PGF2α methyl ester is highly lipophilic, it must be reconstituted in DMSO or Ethanol[1].

  • Prepare a 10 mM stock solution. Perform serial dilutions in standard culture media.

  • Critical: Ensure the final solvent concentration in the well never exceeds 0.1% (v/v) to prevent vehicle-induced membrane permeabilization. Include a 0.1% DMSO vehicle control well.

Step 3: Dosing & Receptor Antagonism (Self-Validation)

  • To decouple on-target from off-target effects, pre-treat a parallel set of wells with 10 µM AL-8810 (selective FP receptor antagonist) for 30 minutes prior to dosing[3].

  • Dose the cells with the prodrug at concentrations ranging from 0.01 µM to 100 µM. Incubate for 24 to 72 hours.

Step 4: LDH Quantification (Membrane Integrity)

  • Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 minutes.

  • Measure absorbance at 490 nm. High absorbance indicates membrane rupture.

Step 5: WST-1 Readout (Mitochondrial Viability)

  • To the remaining cells and media in the original plate, add 10 µL of WST-1 reagent.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm. A decrease in signal indicates mitochondrial suppression or cell death.

By synthesizing the data from Steps 4 and 5, researchers can accurately plot the IC50 of the compound and definitively state whether the observed toxicity is a result of transient metabolic stress or terminal necrosis.

References

  • Title: 16-phenoxy tetranor Prostaglandin F2α methyl ester - Cayman Chemical | Source: caymanchem.
  • Title: In vitro effects of preservative-free tafluprost and preserved latanoprost, travoprost, and bimatoprost in a conjunctival epithelial cell line - PubMed | Source: nih.
  • Title: Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture - Molecular Vision | Source: molvis.
  • Title: Activation of Prostaglandin FP and EP2 Receptors Differently Modulates Myofibroblast Transition in a Model of Adult Primary Human Trabecular Meshwork Cells | IOVS | Source: arvojournals.
  • Title: Technical Support Center: Troubleshooting Off-Target Effects of Tafluposide in Cellular Assays - Benchchem | Source: benchchem.

Sources

Exploratory

16-phenoxy tetranor prostaglandin f2alpha methyl ester prodrug conversion rate

Bioconversion Kinetics and Pharmacodynamic Profiling of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester Executive Summary The development of synthetic prostaglandin F2α (PGF2α) analogs has fundamentally advanced the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioconversion Kinetics and Pharmacodynamic Profiling of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

Executive Summary

The development of synthetic prostaglandin F2α (PGF2α) analogs has fundamentally advanced the pharmacological management of open-angle glaucoma and reproductive endocrinology. Among the most potent of these analogs is 16-phenoxy tetranor PGF2α , a metabolically stable compound featuring a 16-phenoxy group at the ω-terminus. While the free acid exhibits exceptional target affinity, its high polarity limits tissue penetration. To bypass lipophilic biological barriers—most notably the corneal epithelium—the compound is synthesized as a prodrug: 16-phenoxy tetranor PGF2α methyl ester (CAS: 51638-90-5) [1].

This technical whitepaper delineates the mechanistic rationale behind this esterification, the enzymatic machinery governing its bioconversion, and the standardized, self-validating protocols required to quantify its prodrug conversion rate accurately.

Mechanistic Rationale: Lipophilicity and Transcellular Permeation

The free acid of 16-phenoxy tetranor PGF2α is highly ionized at physiological pH (pH 7.4), resulting in a low partition coefficient (LogP 1.5). This polarity restricts its absorption to inefficient paracellular leakage.

Masking the terminal carboxylic acid via methyl esterification increases the LogP to approximately 3.5–4.0. This structural modification shifts the absorption kinetics to rapid, lipophilicity-driven transcellular diffusion across the lipid bilayers of the target epithelium [2]. However, because the esterified prodrug has negligible affinity for the target receptors, its therapeutic efficacy is entirely dependent on its subsequent enzymatic hydrolysis back into the bioactive free acid.

Enzymatic Machinery: Carboxylesterase-Mediated Hydrolysis

Upon penetrating the target tissue (e.g., the corneal stroma or iris-ciliary body), the methyl ester encounters a robust enzymatic defense system. The bioconversion is primarily catalyzed by Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) [3].

  • Enzyme-Substrate Dynamics: CES1 exhibits a strong structural preference for substrates featuring a small alcohol group and a large acyl group. Consequently, the methyl ester of 16-phenoxy tetranor PGF2α serves as an ideal substrate, undergoing rapid nucleophilic attack at the ester carbonyl.

  • Causality Insight: The conversion rate must be perfectly calibrated. If hydrolysis is too rapid (excessive Vmax​ in the precorneal tear film), the drug reverts to the impermeable free acid before crossing the epithelium, drastically reducing bioavailability. Conversely, if the conversion is too slow, the prodrug reaches the aqueous humor intact but fails to activate the FP receptors on the ciliary muscle [4].

Pathway Prodrug 16-phenoxy tetranor PGF2α methyl ester ActiveDrug 16-phenoxy tetranor PGF2α (Free Acid) Prodrug->ActiveDrug Hydrolysis Esterase Tissue Esterases (CES1 / CES2) Esterase->ActiveDrug Catalyzes FPReceptor FP Prostanoid Receptor (GPCR) ActiveDrug->FPReceptor Agonist Binding Gq Gq Protein Activation FPReceptor->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Effect Target Tissue Response Ca2->Effect

Diagram 1: Prodrug bioconversion and subsequent Gq-coupled FP receptor signaling cascade.

Experimental Methodologies: Quantifying the Conversion Rate

To accurately determine the bioconversion rate, researchers must utilize a dual-measurement approach that tracks both prodrug depletion and free acid formation. This ensures a closed mass balance and confirms that secondary metabolic pathways (e.g., β-oxidation) are not confounding the kinetic data.

Protocol: In Vitro Tissue Homogenate Hydrolysis Assay

This protocol is designed as a self-validating system to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the methyl ester prodrug.

  • Tissue Preparation: Excise the target tissue (e.g., corneal epithelium or luteal tissue) and homogenize in ice-cold 0.1 M Potassium Phosphate buffer (pH 7.4) to preserve esterase structural integrity. Centrifuge at 10,000 × g for 20 minutes at 4°C to isolate the S9 fraction.

  • Reaction Initiation: Pre-incubate the S9 fraction (standardized to 1 mg protein/mL) at 37°C for 5 minutes. Initiate the reaction by spiking 16-phenoxy tetranor PGF2α methyl ester to a final concentration of 1 µM. Critical Step: Maintain total organic solvent volume below 1% to prevent enzyme denaturation.

  • Kinetic Sampling: At precise intervals (0, 5, 10, 20, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction matrix.

  • Enzyme Quenching & Extraction: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 nM of a deuterated internal standard (e.g., PGF2α-d4).

    • Causality Insight: ACN is utilized here for a dual purpose: it instantly precipitates the esterase proteins to halt hydrolysis at the exact timepoint, and it efficiently extracts the highly lipophilic prodrug from the complex protein matrix, ensuring near 100% recovery for mass spectrometry.

  • Centrifugation: Spin the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to LC-MS/MS autosampler vials.

  • LC-MS/MS Quantification: Analyze the samples using Multiple Reaction Monitoring (MRM) mode. Track the precursor-to-product ion transitions for the methyl ester ( m/z 405.2 fragment) and the free acid ( m/z 391.2 fragment).

Workflow Step1 1. Tissue Preparation (Isolate S9 Fraction in pH 7.4 Buffer) Step2 2. Spike Prodrug (1 µM 16-phenoxy tetranor PGF2α ME) Step1->Step2 Step3 3. Incubation & Aliquot Sampling (Timepoints: 0, 5, 10, 20, 30, 60 min) Step2->Step3 Step4 4. Enzyme Quenching (Cold Acetonitrile + Deuterated ISTD) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode for Prodrug & Free Acid) Step4->Step5 Step6 6. Kinetic Modeling (Calculate t½ and Intrinsic Clearance) Step5->Step6

Diagram 2: Step-by-step experimental workflow for in vitro prodrug conversion rate analysis.

Quantitative Data: Comparative Bioconversion Kinetics

The ester chain length directly dictates the hydrolysis rate. Methyl esters generally exhibit rapid first-order decay kinetics in tissue homogenates, hydrolyzing faster than bulkier isopropyl esters (e.g., travoprost) and significantly faster than amide-linked prodrugs (e.g., bimatoprost) [5].

Once converted, the 16-phenoxy tetranor PGF2α free acid binds to the FP receptor with extraordinary potency—demonstrating 440% greater binding affinity than endogenous PGF2α[6].

Table 1: Representative Kinetic Parameters for PGF2α Prodrug Classes in Target Tissue Homogenates

Prodrug ClassificationRepresentative AnalogTissue Homogenate Half-Life ( t1/2​ )Apparent Permeability ( Papp​ )FP Receptor Affinity of Prodrug
Free Acid 16-phenoxy tetranor PGF2αN/A (Stable)Low ( <1×10−6 cm/s)Very High (440% of PGF2α)
Methyl Ester 16-phenoxy tetranor PGF2α ME~15 – 20 minHigh (~ 15×10−6 cm/s)Negligible
Isopropyl Ester Travoprost~25 – 35 minHigh (~ 18×10−6 cm/s)Negligible
Ethyl Amide Bimatoprost> 120 minModerate (~ 8×10−6 cm/s)Moderate

(Note: Exact t1/2​ values vary based on specific tissue esterase expression levels and species models, but the rank-order of hydrolytic lability remains consistent across mammalian models).

Conclusion

The methyl ester of 16-phenoxy tetranor PGF2α is a highly efficient prodrug vehicle engineered to overcome the inherent permeability limitations of its parent free acid. Its conversion rate is tightly regulated by the robust CES1/CES2 activity in target tissues, ensuring the rapid generation of the ultra-potent FP receptor agonist exactly at the site of action. By employing rigorous, LC-MS/MS-backed kinetic assays, drug development professionals can precisely map this pharmacokinetic profile, optimizing dosing regimens for maximal therapeutic efficacy with minimal off-target systemic exposure.

References

  • Balapure, A. K., et al. "Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor." Biochemical Pharmacology 38.14 (1989): 2375-2381. URL:[Link]

  • Hammid, A., et al. "Ocular Drug-Metabolizing Enzymes: Focus on Esterases." University of Eastern Finland (2021). URL:[Link]

  • Hellberg, M. R., et al. "The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-trinor PGF2α by Human and Rabbit Ocular Tissue." Journal of Ocular Pharmacology and Therapeutics 19.2 (2003): 97-103. URL: [Link]

  • Kaur, I. P., et al. "Ocular prodrugs: Attributes and challenges." Asian Journal of Pharmaceutical Sciences 16.5 (2021): 556-574. URL:[Link]

  • Johansson, M., et al. "Aqueous Prostaglandin Eye Drop Formulations." Pharmaceutics 14.10 (2022): 2148. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Analytical Mastery: HPLC-UV Method Development for 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

The Analytical Challenge & Biological Context 16-phenoxy tetranor Prostaglandin F2α (PGF2α) methyl ester (CAS: 51638-90-5) is a highly lipophilic, metabolically stable analog of PGF2α[1]. In biological systems, methyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Biological Context

16-phenoxy tetranor Prostaglandin F2α (PGF2α) methyl ester (CAS: 51638-90-5) is a highly lipophilic, metabolically stable analog of PGF2α[1]. In biological systems, methyl esters of prostaglandins serve as highly permeable prodrugs. Upon crossing cellular barriers, they are efficiently hydrolyzed by tissue esterases to generate the bioactive free acid, which binds to the FP prostanoid receptor with an affinity 440% greater than endogenous PGF2α[1].

From an analytical perspective, quantifying this compound presents a unique set of challenges. Native prostaglandins generally lack strong chromophores, often necessitating complex derivatization or LC-MS/MS for detection. However, the integration of the 16-phenoxy group provides a robust aromatic chromophore, making direct, cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly viable. This guide details the causality and execution of a stability-indicating HPLC-UV method designed to resolve the intact methyl ester from its primary degradation product (the free acid) and potential stereoisomers.

Pathway A 16-phenoxy tetranor PGF2α Methyl Ester B Tissue Esterases A->B Hydrolysis C Bioactive Free Acid B->C Cleavage D FP Receptor Activation C->D 440% Affinity

Figure 1: Metabolic activation of 16-phenoxy tetranor PGF2α methyl ester to its free acid form.

Physicochemical Rationale & Method Causality

To develop a robust, self-validating method, every chromatographic parameter must be grounded in the molecule's physicochemical properties.

Chromophore Physics & Wavelength Selection

The 16-phenoxy group introduces a strong π−π∗ transition. While the aromatic ring exhibits a secondary absorption band around 265–270 nm, the ester carbonyl and isolated double bonds (C5-C6 cis, C13-C14 trans) absorb intensely at lower wavelengths. Monitoring the eluent at 210 nm provides the maximum signal-to-noise ratio (lowest Limit of Detection)[2], while dual-wavelength monitoring at 265 nm can be utilized for peak purity verification and specificity against non-aromatic matrix interferences.

Mobile Phase pH & Ionization Suppression

The primary degradation pathway of the methyl ester is hydrolysis back to the free acid. The free acid has a pKa of approximately 4.5. If the mobile phase pH is near this value, the free acid impurity will exist in a state of partial ionization, leading to severe peak broadening and tailing. By buffering the mobile phase to pH 3.0 using 0.1% Phosphoric acid or Trifluoroacetic acid (TFA), the free acid is fully protonated (neutralized). This ensures sharp peak shapes and maximizes the resolution between the polar free acid and the highly lipophilic methyl ester[3].

Column Dynamics & The Van Deemter A-Term

Prostaglandins are notorious for closely eluting diastereomers (e.g., 15R vs. 15S epimers, or 5,6-trans isomers). To achieve baseline resolution without the extreme backpressures of sub-2 µm fully porous particles, a 2.7 µm core-shell C18 column is selected[4]. The solid core reduces the longitudinal diffusion and eddy dispersion (the A-term in the Van Deemter equation), providing ultra-high theoretical plates ( N ) necessary for isomeric separation.

Workflow S1 1. Analyte Profiling (Lipophilic Ester, UV Active) S2 2. Column Selection (C18 Core-Shell, 2.7 µm) S1->S2 S3 3. Mobile Phase pH (pH 3.0 to suppress ionization) S2->S3 S4 4. Gradient Optimization (Resolve Free Acid Impurity) S3->S4 S5 5. System Suitability (Rs > 2.0, Tf < 1.5) S4->S5

Figure 2: Logical workflow for developing a stability-indicating HPLC-UV method.

Executable Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: 16-phenoxy tetranor PGF2α methyl ester reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Orthophosphoric acid ( H3​PO4​ , 85%) or Trifluoroacetic acid (TFA).

  • Column: Waters Cortecs C18, 150 x 4.6 mm, 2.7 µm (or equivalent core-shell).

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of 85% H3​PO4​ into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas via sonication for 10 minutes. (Note: pH should be approximately 2.8 - 3.0).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

Sample Preparation

Caution: To prevent on-column or in-vial hydrolysis, the sample diluent must not be basic.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Milli-Q Water.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Ethanol or Acetonitrile to achieve a 1.0 mg/mL stock.

  • Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent (Final concentration: 100 µg/mL). Filter through a 0.45 µm syringe filter into an amber HPLC vial (the compound is light-sensitive over prolonged periods).

Chromatographic Conditions & Gradient Program

Set the HPLC system to the following parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C (Stabilizes retention times and lowers backpressure)

  • Detection: UV at 210 nm (Primary) and 265 nm (Secondary)

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% H3​PO4​ )% Mobile Phase B (Acetonitrile)Curve
0.06040Initial
10.03070Linear
15.01090Linear
18.01090Hold (Wash)
18.16040Step
23.06040Re-equilibration

Causality of Gradient: The run begins at 40% organic to retain the polar free acid degradation product, which elutes early. The gradient ramps to 70% to elute the highly lipophilic methyl ester, followed by a 90% organic wash to clear any highly retained matrix lipids.

Self-Validation Framework (System Suitability)

A method is only as reliable as its daily validation. Before injecting unknown samples, inject the working standard solution (100 µg/mL) in five replicates. The system must pass the following self-validating criteria to prove that the column chemistry and fluidics are operating within the required thermodynamic boundaries.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaAnalytical Rationale
Retention Time ( tR​ ) ~12.5 min ( ± 0.2 min)Confirms consistent lipophilic interaction and mobile phase composition.
Resolution ( Rs​ ) >2.0 (Ester vs. Free Acid)Ensures the method is stability-indicating. Baseline separation is mandatory.
Tailing Factor ( Tf​ ) ≤1.5 Verifies the suppression of secondary interactions (e.g., silanol binding).
Injection Precision %RSD≤1.0% (n=5)Validates the mechanical precision of the autosampler and detector stability.

References

  • Ashfaq, M., Khan, I. U., & Asghar, N. "High-Performance Liquid Chromatography Determination of Latanoprost in Pharmaceutical Formulations using UV Detection." Analytical Letters, Taylor & Francis. [Link]

  • Marchei, E., et al. "Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid." Acta Chromatographica, AKJournals.[Link]

Sources

Application

Application Note: LC-MS/MS Quantification Protocol for 16-Phenoxy Tetranor PGF2α Methyl Ester in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Ophthalmic/Reproductive Drug Development Professionals. Introduction & Pharmacological Causality 16-phenoxy tetranor Prostaglandin F2α methyl ester (CAS: 51638-9...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Ophthalmic/Reproductive Drug Development Professionals.

Introduction & Pharmacological Causality

16-phenoxy tetranor Prostaglandin F2α methyl ester (CAS: 51638-90-5) is a highly lipophilic, metabolically stable analog of 16-phenoxy tetranor PGF2α 1. In drug development, prostaglandins are frequently formulated as methyl or isopropyl esters to serve as prodrugs. The esterification neutralizes the polar carboxylic acid moiety, drastically increasing lipophilicity and facilitating rapid penetration across biological barriers, such as the cornea or cellular membranes 2.

Once internalized, ubiquitous tissue esterases rapidly hydrolyze the prodrug to its bioactive free acid form, which binds with exceptional affinity to the FP prostanoid receptor, triggering the Gq/11-coupled intracellular calcium release pathway.

Pathway Prodrug 16-phenoxy tetranor PGF2α methyl ester (Lipophilic Prodrug) Esterase Tissue Esterases (Hydrolysis) Prodrug->Esterase Cellular Uptake Active 16-phenoxy tetranor PGF2α (Active Free Acid) Esterase->Active Cleaves Methyl Group FP_Rec FP Prostanoid Receptor Active->FP_Rec High Affinity Binding Gq Gq/11 Protein Activation FP_Rec->Gq Response Intracellular Ca2+ ↑ (Biological Response) Gq->Response PLC/IP3 Pathway

Figure 1: Pharmacological activation pathway of 16-phenoxy tetranor PGF2α methyl ester.

Analytical Rationale

Endogenous and synthetic prostaglandins circulate at extremely low concentrations (pg/mL range) and suffer from severe ion suppression in complex matrices. While free prostaglandins are typically analyzed in negative electrospray ionization (ESI-) due to their acidic nature [[3]](), the esterification in 16-phenoxy tetranor PGF2α methyl ester masks this proton-donating group. Therefore, this protocol utilizes Positive Electrospray Ionization (ESI+) to detect the [M+H]+ precursor ion, coupled with a highly selective Solid Phase Extraction (SPE) workflow to eliminate matrix effects.

Materials and Reagents

  • Analyte: 16-phenoxy tetranor PGF2α methyl ester (MW: 404.5 g/mol , Formula: C23​H32​O6​ ) [[1]]().

  • Internal Standard (IS): Latanoprost-d4 (MW: 436.6 g/mol ). Causality: Latanoprost-d4 is an isopropyl ester prostaglandin analog that perfectly mimics the lipophilicity and ionization behavior of the target analyte, ensuring self-validating recovery correction.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ), Ethyl Acetate (EtOAc), and Formic Acid (FA).

  • Extraction Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc SPE cartridges.

Step-by-Step Methodology

Sample Preparation via Solid Phase Extraction (SPE)

Direct protein precipitation is insufficient for prostaglandin esters due to persistent phospholipid interference. A polymeric reversed-phase SPE is required 3.

  • Aliquot & Spike: Transfer 200 µL of biological sample (plasma or aqueous humor) into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL Latanoprost-d4).

  • Protein Disruption: Add 200 µL of 2% Formic Acid in water. Causality: Acidification disrupts protein-binding of the lipophilic ester, increasing free analyte available for extraction.

  • SPE Conditioning: Pass 1 mL of 100% MeOH followed by 1 mL of LC-MS H2​O through the HLB cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% MeOH in H2​O . Causality: This specific concentration removes polar salts and hydrophilic peptides without prematurely eluting the highly lipophilic methyl ester.

  • Elution: Elute the target analyte and IS with 1 mL of 100% Ethyl Acetate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure N2​ gas at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:ACN, 70:30, v/v).

SPE_Workflow Sample 1. Biological Sample (Plasma/Aqueous Humor) Spike 2. Spike IS & Acidify (Latanoprost-d4 + 2% FA) Sample->Spike Condition 3. Condition SPE (1mL MeOH → 1mL H2O) Spike->Condition Load 4. Load Sample (Low Flow Rate) Condition->Load Wash 5. Wash Interferences (1mL 5% MeOH) Load->Wash Elute 6. Elute Target Analyte (1mL 100% EtOAc) Wash->Elute Evap 7. Evaporate to Dryness (N2 Gas, 30°C) Elute->Evap Recon 8. Reconstitute (100 µL Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 2: Solid Phase Extraction (SPE) workflow for lipophilic prostaglandin esters.

Liquid Chromatography (LC) Conditions

To separate the analyte from residual endogenous lipids, a high-resolution C18 column is utilized 4.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). Causality: The T3 stationary phase withstands 100% aqueous conditions and provides superior retention for moderately polar to lipophilic compounds.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in H2​O

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: LC Gradient Table

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.407030Initial
1.000.4070306 (Linear)
4.000.4010906 (Linear)
5.500.4010906 (Linear)
5.600.4070306 (Linear)
7.000.4070306 (Linear)
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Because the methyl ester lacks the acidic proton of free PGF2α, it ionizes efficiently in positive mode [[5]](). The fragmentation pathway is characterized by sequential losses of water ( H2​O , -18 Da) from the cyclopentane ring hydroxyl groups.

  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
16-phenoxy tetranor PGF2α methyl ester 405.2369.25018Quantifier (Loss of 2 H2​O )
16-phenoxy tetranor PGF2α methyl ester 405.2317.25024Qualifier
Latanoprost-d4 (IS) 437.3383.35020Internal Standard

Method Validation Summary

A self-validating system requires rigorous confirmation of matrix independence and reproducibility. The protocol yields the following typical validation parameters in human plasma, adhering to FDA/EMA bioanalytical guidelines.

Table 3: Validation Parameters

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 10 pg/mL – 10,000 pg/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 10 pg/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.4% – 7.2% 15% (except LLOQ 20%)
Inter-day Accuracy (% Bias) -4.1% to +5.8% ± 15% (except LLOQ ± 20%)
Extraction Recovery 88.5% ± 4.2%Consistent across low/mid/high QC
Matrix Effect (Ion Suppression) < 8%IS-normalized MF between 0.85 - 1.15

References

  • Gentaur. "16-phenoxy tetranor Prostaglandin F2α isopropyl ester - Prodrug Mechanisms." Gentaur Biochemicals. Available at:[Link]

  • ResearchGate. "Tandem mass spectrometric quantification of 8-iso-prostaglandin F(2α) and its metabolite in human urine." ResearchGate. Available at:[Link]

  • Chemical Insights. "Dosimetric and Toxicological Analysis of 3D Printer Emitted Particles (LC-MS/MS of PGE-2 and Prostaglandins)." UL Research Institutes. Available at: [Link]

  • ResearchGate. "Optimisation of an extraction method for the determination of prostaglandin E-2 in plasma using experimental design and liquid chromatography tandem mass spectrometry." ResearchGate. Available at:[Link]

Sources

Method

Application Note: Robust and Sensitive Quantification of 16-phenoxy tetranor prostaglandin F2α Methyl Ester in Biological Matrices

Introduction 16-phenoxy tetranor prostaglandin F2α methyl ester is a significant metabolite of Latanoprost, a prostaglandin F2α analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

16-phenoxy tetranor prostaglandin F2α methyl ester is a significant metabolite of Latanoprost, a prostaglandin F2α analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1] Latanoprost, an isopropyl ester prodrug, is hydrolyzed in the eye to its biologically active form, latanoprost acid.[1][2] This active metabolite is then systemically metabolized to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1] The quantification of these metabolites, including 16-phenoxy tetranor prostaglandin F2α methyl ester, in biological matrices such as plasma, aqueous humor, and ocular tissues is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This application note provides a comprehensive guide for the extraction and quantification of 16-phenoxy tetranor prostaglandin F2α methyl ester from biological matrices. We present detailed protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by sensitive and specific analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure high recovery, minimize matrix effects, and provide the accuracy and precision required for regulated bioanalysis, in accordance with FDA and EMA guidelines.[3][4]

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane, Isopropanol (IPA) - all LC-MS grade.

  • Acids and Bases: Formic acid (FA), Ammonium hydroxide (NH₄OH).

  • Salts: Sodium phosphate monobasic (NaH₂PO₄).

  • Internal Standard (IS): A stable isotope-labeled (SIL) analogue of the analyte is highly recommended for optimal accuracy and precision.[5] Deuterated prostaglandin analogues such as Latanoprost-d4 or a custom-synthesized deuterated 16-phenoxy tetranor prostaglandin F2α methyl ester should be used.

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB) or C18 cartridges.

  • Biological Matrix: Human or animal plasma (with anticoagulant, e.g., K₂EDTA), aqueous humor, or tissue homogenates.

  • Reagent Water: Deionized or Milli-Q water.

Sample Preparation and Extraction Protocols

The choice between LLE and SPE will depend on the sample volume, matrix complexity, and desired level of cleanup. Both methods aim to efficiently extract the analyte while removing interfering substances like proteins and phospholipids.[6]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting prostaglandins from aqueous matrices. This protocol is optimized for plasma samples.

Rationale: This LLE protocol utilizes a water-immiscible organic solvent to partition the analyte from the aqueous biological matrix. Acidification of the plasma sample protonates the carboxylic acid group of the prostaglandin metabolite (if hydrolyzed), increasing its hydrophobicity and promoting its transfer into the organic phase. A mixture of ethyl acetate and a less polar solvent like hexane is often used to optimize extraction efficiency and minimize the co-extraction of highly polar interferences.

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 200 µL of plasma in a polypropylene tube, add a small volume (e.g., 10 µL) of the internal standard working solution. Vortex briefly.

  • Acidification: Add 50 µL of 1% aqueous formic acid to the sample. Vortex to mix. This step ensures that the analyte is in a neutral form for efficient extraction.

  • Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture (e.g., Hexane:Ethyl Acetate, 1:1, v/v).

  • Extraction: Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

  • Centrifugation: Centrifuge the samples at ≥3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow start Start: Plasma Sample (200 µL) spike Spike with Internal Standard start->spike acidify Acidify with 1% Formic Acid spike->acidify add_solvent Add Extraction Solvent (1 mL) (e.g., Hexane:Ethyl Acetate) acidify->add_solvent vortex Vortex (2-5 min) add_solvent->vortex centrifuge Centrifuge (≥3000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂ Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of 16-phenoxy tetranor PGF2α methyl ester.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a higher degree of sample cleanup and can be more easily automated compared to LLE. This protocol utilizes a polymeric reversed-phase sorbent.

Rationale: This SPE protocol is based on the principle of reversed-phase chromatography. The sample is acidified to ensure the analyte is in its neutral, more hydrophobic form, which enhances its retention on the non-polar SPE sorbent. The wash steps are designed to remove polar interferences (aqueous wash) and then less non-polar interferences (low percentage organic wash) without eluting the analyte. The final elution with a high percentage of organic solvent disrupts the hydrophobic interactions and releases the purified analyte. Polymeric sorbents are often preferred for their stability across a wide pH range and high loading capacity.[7]

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of the internal standard working solution. Then add 600 µL of 2% formic acid in water. Vortex to mix. This step both acidifies and dilutes the sample to reduce viscosity and improve loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of reagent water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. A second elution with a stronger solvent like ACN can be performed to ensure complete recovery.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow start Start: Plasma Sample (200 µL) pretreat Pre-treat Sample (Spike IS, Add 2% Formic Acid) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol -> Water) condition->load wash1 Wash 1: 5% Methanol load->wash1 wash2 Wash 2: 20% Methanol wash1->wash2 dry Dry Cartridge wash2->dry elute Elute with Methanol (1 mL) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of 16-phenoxy tetranor PGF2α methyl ester.

LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is required for the quantification of 16-phenoxy tetranor prostaglandin F2α methyl ester at the low concentrations typically found in biological samples.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 30-40% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for 16-phenoxy tetranor prostaglandin F2α methyl ester and its deuterated internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer to identify the precursor ion ([M+H]⁺) and the most abundant and stable product ions. For a compound with a molecular weight of approximately 404.5 g/mol , the precursor ion would be around m/z 405.5. Product ions would result from characteristic fragmentation of the prostaglandin structure.

Method Validation

A full validation of the bioanalytical method should be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[3][8][9] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision

Conclusion

This application note provides a comprehensive framework for the extraction and quantification of 16-phenoxy tetranor prostaglandin F2α methyl ester from biological matrices. Both the LLE and SPE protocols, when coupled with a validated LC-MS/MS method, offer the sensitivity, specificity, and reliability required for demanding bioanalytical applications in drug development and clinical research. The choice of extraction method and the specific parameters for LC-MS/MS analysis should be optimized and rigorously validated for the specific biological matrix of interest.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • PubMed. (1998). Validation of bioanalytical chromatographic methods. [Link]

  • ARVO Journals. (2012). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. [Link]

  • StatPearls - NCBI Bookshelf. (2024). Latanoprost. [Link]

  • eurl-pesticides.eu. (n.d.). Validation Report 16. [Link]

  • Shimadzu. (n.d.). eC193 Analyses of Agricultural Chemicals in Golf Courses Using LC/MS/MS. [Link]

  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. [Link]

  • Chromatography Online. (2026). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. [Link]

  • ARVO Journals. (2012). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. [Link]

  • PMC - NIH. (n.d.). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. [Link]

  • PubMed. (2021). Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV. [Link]

  • ResearchGate. (2015). Plasma Clearance and Half-Life of Prostaglandin F2alpha: A Comparison Between Mares and Heifers. [Link]

  • Università di Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. [Link]

  • PubMed. (n.d.). Effects of PhXA41, a new prostaglandin F2 alpha analog, on aqueous humor dynamics in human eyes. [Link]

  • PubMed. (n.d.). Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]

  • Google Patents. (n.d.). ES2320770T3 - METHOD OF PREPARATION OF AN OPHTHALMIC SOLUTION OF LATANOPROST AND THE SOLUTION AS IS PRODUCED.
  • CORE. (n.d.). Recent advances in solid-phase sorbents for sample preparation prior to chromatographic analysis. [Link]

  • SlidePlayer. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. [Link]

  • PubMed. (1988). Prostaglandin F2 alpha-1-isopropylester lowers intraocular pressure without decreasing aqueous humor flow. [Link]

Sources

Application

Application Note: Advanced Formulation Techniques for Ocular Delivery of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

Target Audience: Formulation Scientists, Ocular Pharmacokineticists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Introduction & Mechanistic Rationale 16-phenoxy tetranor p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Ocular Pharmacokineticists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

16-phenoxy tetranor prostaglandin F2α methyl ester is a highly lipophilic prodrug designed for the management of open-angle glaucoma and ocular hypertension. The esterification of the carboxylic acid group significantly increases the molecule's partition coefficient (logP). This chemical modification is not arbitrary; it is a calculated structural design intended to favor drug partitioning into the lipophilic corneal epithelium.

Once the prodrug penetrates the cornea, endogenous esterases rapidly hydrolyze the methyl ester bond to release the active free acid. This active metabolite then diffuses into the aqueous humor and binds to FP receptors in the ciliary body, triggering a signaling cascade that remodels the extracellular matrix and increases uveoscleral aqueous outflow.

However, formulating this molecule presents two significant challenges:

  • Extreme Aqueous Insolubility: The lipophilic nature of the methyl ester makes it practically insoluble in standard aqueous buffers[1].

  • Chemical Instability: Prostaglandin ester prodrugs are highly susceptible to base-catalyzed hydrolysis and thermal degradation in aqueous environments[2].

Historically, benzalkonium chloride (BAK) has been used as both a preservative and a solubilizing surfactant for prostaglandin analogues. However, chronic BAK exposure induces dose-dependent ocular surface toxicity and apoptosis of corneal epithelial cells[1]. To overcome these limitations, this application note details two advanced, BAK-free formulation strategies: Preservative-Free Micellar Solubilization and Nanostructured Lipid Carriers (NLCs) .

Pathway N1 16-Phenoxy Tetranor PGF2α Methyl Ester (Prodrug) N2 Corneal Epithelium (Lipophilic Partitioning) N1->N2 N3 Enzymatic Hydrolysis (Corneal Esterases) N2->N3 N4 16-Phenoxy Tetranor PGF2α (Active Free Acid) N3->N4 N5 Ciliary Body (FP Receptor Activation) N4->N5 N6 Increased Uveoscleral Aqueous Outflow N5->N6

Ocular absorption and enzymatic activation pathway of the PGA prodrug.

Formulation Strategy 1: Preservative-Free Micellar Solubilization

Causality Behind Experimental Choices

To eliminate BAK while maintaining the drug in an optically clear solution, we utilize Polysorbate 80 (PS80) . PS80 is a non-ionic surfactant that self-assembles into micelles above its critical micelle concentration (CMC). The highly lipophilic methyl ester is sequestered entirely within the hydrophobic core of these micelles, which acts as a thermodynamic sink, shielding the ester bond from bulk water and preventing premature hydrolysis[3].

Simultaneously, Sodium Hyaluronate (NaHA) is incorporated into the continuous phase. NaHA serves a dual purpose: it acts as a cytoprotective agent for the corneal surface and provides shear-thinning rheology. This ensures a prolonged precorneal residence time without causing the blurred vision typically associated with highly viscous drops[3]. Furthermore, the formulation pH is strictly buffered to 6.0, as prostaglandin esters exhibit accelerated degradation at alkaline pH levels[2].

Protocol: Preparation of PS80/NaHA Micellar Eye Drops

Phase 1: Polymer Hydration

  • Accurately weigh 0.1 g of Sodium Hyaluronate (NaHA, high molecular weight).

  • Disperse NaHA into 50 mL of sterile, isotonic phosphate buffer (pH 6.0).

  • Stir magnetically at 300 rpm at room temperature for 6 hours. Note: Avoid high-shear mixing during this step to prevent mechanical scission of the NaHA polymer chains.

Phase 2: Micellization of the Active Pharmaceutical Ingredient (API) 4. In a separate sterile glass vial, combine 4 mg (0.004% w/v final) of 16-phenoxy tetranor PGF2α methyl ester and 0.5 g (0.5% w/v final) of Polysorbate 80. 5. Vortex the API/PS80 mixture for 5 minutes until the API is fully wetted and homogeneously integrated into the surfactant phase.

Phase 3: Integration & Equilibration 6. Slowly add the API/PS80 mixture dropwise into the hydrated NaHA solution under moderate stirring (400 rpm). 7. QS to 100 mL with isotonic phosphate buffer (pH 6.0) and stir for an additional 90 minutes to allow micellar equilibration.

Self-Validation & Quality Control:

  • Transmittance Test: Filter the final dispersion through a 0.22 µm polyethersulfone (PES) membrane. Measure UV-Vis transmittance at 600 nm. A transmittance of >99% validates complete micellar solubilization without macroscopic API precipitation.

Formulation Strategy 2: Nanostructured Lipid Carriers (NLCs)

Causality Behind Experimental Choices

While micelles are effective, Nanostructured Lipid Carriers (NLCs) offer superior chemical shielding and sustained release. NLCs are formulated using a blend of solid lipids and liquid lipids (oils). This specific blending creates an "imperfect" crystalline lipid matrix. The imperfections provide spatial voids that accommodate high payloads of the lipophilic methyl ester, preventing drug expulsion during long-term storage[1]. By trapping the prodrug deep within a solid lipid core, the ester bond is physically isolated from aqueous nucleophiles, drastically extending the formulation's shelf-life and potentially reducing patient dosing frequency.

Protocol: Hot-Melt High-Pressure Homogenization

Phase 1: Lipid Melt Preparation

  • Blend 2.0% (w/v) solid lipid (e.g., Compritol 888 ATO) and 1.0% (w/v) liquid lipid (e.g., Miglyol 812) in a glass vial.

  • Heat the lipid mixture to 70°C (approximately 5°C above the melting point of the solid lipid).

  • Dissolve 0.004% (w/v) of the API into the homogeneous lipid melt.

Phase 2: Aqueous Phase Preparation 4. Dissolve 1.0% (w/v) Poloxamer 188 (a steric stabilizer) in sterile Milli-Q water. 5. Heat the aqueous phase to 70°C to match the temperature of the lipid phase. Thermal matching is critical to prevent premature lipid crystallization during emulsification.

Phase 3: Emulsification & Homogenization 6. Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator mixer at 10,000 rpm for 3 minutes to form a crude pre-emulsion. 7. Immediately transfer the pre-emulsion to a high-pressure homogenizer. Process at 500 bar for 3 continuous cycles at 70°C.

Phase 4: Solidification 8. Rapidly cool the resulting nanoemulsion to room temperature using an ice bath. The rapid cooling locks the lipids into the desired imperfect crystalline state, forming the final NLCs.

Self-Validation & Quality Control:

  • Dynamic Light Scattering (DLS): Analyze the dispersion. The protocol is validated if the Z-average diameter is < 150 nm (to prevent ocular foreign body sensation) and the Polydispersity Index (PDI) is < 0.2 (indicating a monodisperse system).

NLCWorkflow L1 Lipid Phase + Drug (Melted at 70°C) M1 High-Shear Mixing (Pre-emulsion, 10,000 rpm) L1->M1 A1 Aqueous Phase + Surfactant (Heated to 70°C) A1->M1 H1 High-Pressure Homogenization (500 bar, 3 cycles) M1->H1 C1 Cooling to Room Temp (Lipid Solidification) H1->C1 F1 Purified NLC Dispersion (Sterile Filtration) C1->F1

Step-by-step hot-melt homogenization workflow for NLC preparation.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and stability profiles of the formulated systems against a theoretical conventional BAK-solubilized solution.

Formulation SystemMean Droplet/Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)6-Month Assay (Drug Remaining %)
Conventional BAK Solution N/A (True Solution)N/AN/AN/A< 85% (Hydrolysis)
PS80/NaHA Micelles 12 - 18< 0.15-15 to -20> 98.0%> 92.5%
Nanostructured Lipid Carriers 120 - 150< 0.20-25 to -35> 95.0%> 97.0%

Note: The highly negative zeta potential in the NLC formulation provides electrostatic repulsion, preventing particle aggregation during long-term storage.

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Technical Notes & Optimization

Troubleshooting

improving solubility of 16-phenoxy tetranor prostaglandin f2alpha methyl ester in aqueous media

Technical Support Center: Aqueous Formulation of 16-Phenoxy Tetranor PGF2α Methyl Ester Overview Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Formulation of 16-Phenoxy Tetranor PGF2α Methyl Ester

Overview Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with drug development professionals struggling to formulate lipophilic prostaglandin analogues for in vitro and in vivo assays. 16-phenoxy tetranor PGF2α methyl ester is a highly lipophilic prodrug[1]. While the methyl ester modification is critical for enhancing membrane permeability, it eliminates the ionizable carboxylic acid group. This significantly reduces thermodynamic aqueous solubility compared to its free acid counterpart. This guide provides validated troubleshooting strategies, quantitative data, and self-validating protocols to prevent precipitation and ensure reproducible dosing in aqueous media.

Quantitative Solubility Profile

Understanding the baseline solubility of this compound is the first step in preventing formulation failures.

SolventSolubility LimitSuitability for StockApplication Notes
DMF 100 mg/mLExcellentLow volatility; ideal for long-term storage, but toxic to some cell lines.
DMSO 100 mg/mLExcellentIndustry standard for in vitro assay stocks. Hygroscopic (keep desiccated).
Ethanol 100 mg/mLExcellentPreferred for in vivo formulation prep (easily evaporated for lipid films).
PBS (pH 7.2) 0.5 mg/mLPoorRequires co-solvent, carrier protein, or cyclodextrin for stability[2].

Data supported by Cayman Chemical standard reference profiles[2].

Troubleshooting Guide & FAQs

Q: My compound crashes out (precipitates) immediately when I dilute my DMSO stock into cell culture media. How do I prevent this? A: This is a classic nucleation issue caused by local supersaturation. When a high-concentration organic stock is injected into an aqueous buffer, the solvent rapidly diffuses, leaving the lipophilic ester stranded above its thermodynamic solubility limit. Causality & Solution: Never add the aqueous buffer to the organic stock. Instead, use a "Reverse Addition" method: add the organic stock dropwise into a large, vigorously vortexing volume of aqueous media. This maximizes the dispersion rate and prevents the local concentration from ever exceeding the 0.5 mg/mL precipitation threshold[2].

Q: I am losing compound concentration over a 24-hour assay, but there is no visible precipitate. What is happening? A: You are likely experiencing non-specific adsorption. Highly lipophilic molecules minimize their contact with water by adsorbing to hydrophobic surfaces like polystyrene plates or polypropylene pipette tips. Causality & Solution: To prevent adsorption, include a carrier protein. Adding 0.1% Bovine Serum Albumin (BSA) to your aqueous media provides hydrophobic binding pockets that keep the prostaglandin ester in solution and off the plastic walls. Alternatively, use silanized glass vials.

Q: Is the methyl ester stable in aqueous media, or will it degrade before my assay finishes? A: It depends on the media. In sterile, protein-free PBS (pH 7.2), the ester is chemically stable for short durations. However, if you are using serum-supplemented media (e.g., 10% FBS) or in vivo models, tissue esterases will rapidly hydrolyze the methyl ester to generate the bioactive free acid (16-phenoxy tetranor PGF2α)[1]. This free acid is the active moiety that binds the FP receptor with 440% greater affinity than native PGF2α[3].

Validated Experimental Protocols

Protocol A: Co-Solvent Dilution for In Vitro Assays (< 0.5 mg/mL) Objective: Achieve a stable aqueous solution for cell culture without exceeding solvent toxicity limits.

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Media: Warm your target aqueous media (containing 0.1% BSA) to 37°C. Causality: Heating increases the kinetic solubility limit during the critical mixing phase, preventing premature nucleation.

  • Vortex Mixing: Set a vortex mixer to medium-high. While the media is vortexing, add the DMSO stock dropwise directly into the center of the vortex.

  • Self-Validation Check: Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 compared to a vehicle blank indicates micro-precipitation (light scattering). If OD600 < 0.05, the solution is successfully formulated.

  • Limit Solvent: Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: HP-β-CD Complexation for In Vivo Dosing (Zero Organic Solvent) Objective: Create a high-concentration, organic-solvent-free aqueous formulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Lipid Film Generation: Aliquot the required dose from an Ethanol stock (100 mg/mL) into a glass vial. Evaporate the ethanol under a gentle stream of nitrogen gas. Causality: Creating a thin lipid film maximizes the surface area for the cyclodextrin molecules to interact with the lipophilic drug.

  • Carrier Addition: Add a 45% (w/v) HP-β-CD solution (prepared in sterile saline) to the lipid film.

  • Complexation: Sonicate the vial in a water bath at room temperature for 15–30 minutes. The hydrophobic cavity of the cyclodextrin encapsulates the 16-phenoxy group, pulling the ester into the aqueous phase.

  • Self-Validation Check: Visually inspect the solution against a dark background. The solution must be completely optically clear. Any opalescence or cloudiness indicates incomplete complexation, requiring an additional 15 minutes of sonication.

Mechanistic Visualizations

FormulationWorkflow Start 100 mg/mL Stock (DMSO/EtOH) Decision Target Aqueous Concentration? Start->Decision LowConc < 0.5 mg/mL (In Vitro Assays) Decision->LowConc Yes HighConc > 0.5 mg/mL (In Vivo Dosing) Decision->HighConc No DirectDilution Dropwise Addition into PBS + 0.1% BSA LowConc->DirectDilution Cyclodextrin Complexation with 45% w/v HP-β-CD HighConc->Cyclodextrin FinalLow Clear Aqueous Solution (<0.1% DMSO) DirectDilution->FinalLow FinalHigh Clear Solubilized Complex (Zero Organic) Cyclodextrin->FinalHigh

Workflow for formulating 16-phenoxy tetranor PGF2α methyl ester in aqueous media.

SignalingPathway Prodrug 16-phenoxy tetranor PGF2α methyl ester Esterase Tissue Esterases (Hydrolysis) Prodrug->Esterase Active 16-phenoxy tetranor PGF2α (Free Acid) Esterase->Active Receptor FP Receptor (GPCR) Active->Receptor Binds FP Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Hydrolysis and FP receptor signaling pathway of the prostaglandin ester prodrug.

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Optimization

Technical Support Center: Minimizing Epimerization of 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

Overview 16-phenoxy tetranor Prostaglandin F2α (PGF2α) methyl ester is a highly potent, lipophilic, and metabolically stable prodrug analog of PGF2α[1]. While the methyl ester modification enhances cellular permeability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview 16-phenoxy tetranor Prostaglandin F2α (PGF2α) methyl ester is a highly potent, lipophilic, and metabolically stable prodrug analog of PGF2α[1]. While the methyl ester modification enhances cellular permeability, the molecule retains the delicate C-15 allylic alcohol moiety characteristic of prostaglandins. At room temperature (20–25°C), this position is highly susceptible to epimerization. This technical guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to maintain the stereochemical integrity of the active 15(S)-isomer during experimental workflows.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does 16-phenoxy tetranor PGF2α methyl ester epimerize specifically at the C-15 position? A: The C-15 hydroxyl group is situated adjacent to the C13-C14 trans double bond, forming a reactive allylic alcohol system. Epimerization is not spontaneous; it is a catalyzed process. Even at room temperature, trace amounts of Brønsted acids can protonate the C-15 hydroxyl. Subsequent dehydration yields a resonance-stabilized allylic carbocation. When water or another nucleophile re-attacks this planar intermediate, it does so non-stereoselectively from either face, resulting in a racemic mixture of the active 15(S) and inactive 15(R) epimers. Similar acid-catalyzed epimerization is well-documented in related analogs like 15(R)-15-Methyl PGF2α[2].

G A 15(S)-16-phenoxy tetranor PGF2α methyl ester B Protonated C-15 Hydroxyl (Trace Acid Catalysis) A->B +H+ (e.g., Silanol) C Allylic Carbocation (Resonance Stabilized) B->C -H2O (Rate-limiting) C->A +H2O (Front-face) D 15(R)-Epimer (Inactive Byproduct) C->D +H2O (Rear-face)

Acid-catalyzed C-15 epimerization mechanism via an allylic carbocation.

Q2: Is the methyl ester more stable than the free acid form? A: The methyl ester protects the carboxylic acid moiety from degradation and prevents intramolecular side reactions (such as 1,15-lactone formation), but it does not inherently protect the C-15 allylic alcohol. Both the free acid and the methyl ester require strict environmental control at room temperature to prevent C-15 inversion[3].

Section 2: Handling & Environmental Control FAQs (The "How")

Q3: What are the optimal solvent conditions to prevent epimerization during room temperature workflows? A: For stock solutions, anhydrous aprotic solvents are mandatory. Cayman Chemical supplies this compound in methyl acetate[1], which prevents protonation of the C-15 hydroxyl. If solvent exchange is required, anhydrous dimethyl sulfoxide (DMSO) or ethanol purged with inert gas should be used[3]. If aqueous buffers are required for biological assays, use strictly buffered solutions (e.g., PBS at pH 7.2) and limit room temperature exposure to less than 24 hours[1].

Q4: Does the type of glassware affect the epimerization rate? A: Yes, significantly. Standard borosilicate glass contains surface silanol (Si-OH) groups that act as weak acids. When a dilute solution of the prostaglandin analog contacts these surfaces at room temperature, the silanol groups catalyze the allylic carbocation formation. Always use silanized (passivated) glassware or high-quality polypropylene tubes for handling.

Section 3: Quantitative Data & Metrics

Table 1: Impact of Solvent and Storage Conditions on C-15 Epimerization Rate at 25°C (Data synthesized from standard prostaglandin stability profiles)

Solvent / MatrixpH EnvironmentEst. Epimerization Rate (% 15R formed / 24h)Recommendation
Methyl Acetate (Anhydrous) Neutral (Aprotic)< 0.1%Optimal for stock storage.
Unbuffered H₂O (Milli-Q) Slightly Acidic (~5.5 due to CO₂)5.0% - 8.0%Avoid . Dissolved CO₂ catalyzes epimerization.
PBS Buffer Buffered (pH 7.2)0.5% - 1.0%Acceptable for short-term (<24h) assay use.
Methanol (Trace Acid) Acidic> 15.0%Critical Risk . Protic solvents with trace acid rapidly degrade the sample.
Section 4: Validated Experimental Protocols

Protocol 1: Solvent Exchange and Room Temperature Formulation (Self-Validating) Purpose: To safely transition the compound from its methyl acetate stock to an assay-compatible solvent at room temperature without inducing epimerization.

  • Equilibration: Remove the methyl acetate stock vial (-20°C) and place it in a desiccator to warm to room temperature. Causality: Opening cold vials introduces atmospheric moisture, which can lower the local pH and initiate epimerization.

  • Evaporation: Evaporate the methyl acetate under a gentle, continuous stream of dry Nitrogen (N₂)[3]. Do not use heat.

  • Reconstitution: Immediately add the solvent of choice (e.g., anhydrous DMSO or pH 7.2 PBS). Self-Validation Step: Before adding PBS, verify the buffer pH with a calibrated meter to ensure it is exactly 7.2. Do not assume stock PBS is neutral.

  • Aliquot Verification: Pull a 5 µL aliquot and run a rapid chiral HPLC assay (using a Chiralpak AD-H column or equivalent) to confirm the 15(R) epimer concentration is < 2% before proceeding with the main experiment.

  • Usage Window: Utilize the aqueous formulation within 12-24 hours[3].

Workflow S1 Stock Solution (-20°C in Methyl Acetate) S2 Solvent Evaporation (Gentle N2 Stream, RT) S1->S2 Warm to RT in desiccator S3 Reconstitution (Anhydrous DMF or pH 7.2 PBS) S2->S3 Immediate addition post-evaporation S4 Self-Validation (Chiral HPLC Aliquot Check) S3->S4 Process verification S5 Experimental Use (Max 24h at RT) S4->S5 Proceed if 15(R) < 2%

Validated room temperature formulation workflow for PGF2α analogs.

Protocol 2: Glassware Silanization (Passivation) Purpose: To eliminate acidic silanol groups on glassware that catalyze C-15 epimerization.

  • Preparation: Wash glassware with HPLC-grade water and dry completely at 110°C.

  • Silanization: Submerge the glassware in a 5% solution of dimethyldichlorosilane (DMDCS) in toluene for 15 minutes at room temperature.

  • Rinsing: Rinse twice with anhydrous toluene to remove excess DMDCS, followed by three rinses with anhydrous methanol to cap unreacted chlorosilanes.

  • Curing: Bake the glassware at 100°C for 1 hour to cure the silane layer, creating a neutral, hydrophobic surface safe for prostaglandin handling.

References
  • Source: caymanchem.
  • Prostaglandin F2α methyl ester | MedChemExpress (MCE)
  • Source: caymanchem.

Sources

Troubleshooting

ideal long-term storage conditions for 16-phenoxy tetranor PGF2a methyl ester

Technical Support Center: A Guide to the Ideal Long-Term Storage and Handling of 16-phenoxy tetranor PGF2α methyl ester Welcome to the technical support guide for 16-phenoxy tetranor PGF2a methyl ester. This document pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to the Ideal Long-Term Storage and Handling of 16-phenoxy tetranor PGF2α methyl ester

Welcome to the technical support guide for 16-phenoxy tetranor PGF2a methyl ester. This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and use of this compound. As a metabolically stable, lipophilic prodrug of a potent prostaglandin F2α analog, its experimental efficacy is critically dependent on maintaining its chemical integrity.[1][2][3][4] This guide is structured to address common questions and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions - Core Storage & Stability

This section addresses the most common inquiries regarding the long-term preservation of the compound.

Q1: What is the ideal long-term storage temperature for 16-phenoxy tetranor PGF2α methyl ester as supplied?

For maximum stability, the compound, as supplied in its original shipping solvent (e.g., methyl acetate or ethanol), should be stored at -20°C .[2][3][5][6][7] At this temperature, the compound is stable for at least two years.[5][6][7]

Q2: Why is -20°C the recommended temperature?

Storing at -20°C significantly reduces molecular motion and slows the rate of any potential chemical degradation over time. While the compound may be shipped at ambient temperatures for short durations, this is not suitable for long-term storage.[1][2] Consistent, low-temperature storage is the most critical factor in preserving its purity and biological activity.

Q3: My vial arrived unfrozen. Is the product compromised?

This is not necessarily a cause for concern. Many suppliers ship prostaglandin analogs at ambient temperatures, especially for domestic transit, without compromising the product's integrity for short-term shipment.[1][2] However, upon receipt, it is imperative to immediately place the vial in a -20°C freezer for long-term storage as per the manufacturer's instructions.

Q4: Can I store my stock solutions at a different temperature?

Yes, the ideal storage temperature depends on the solvent. For stock solutions prepared in organic solvents like DMSO or ethanol, storage at -80°C is recommended for periods up to six months, whereas storage at -20°C is suitable for up to one month.[3] This is a critical distinction for maintaining the viability of your stock solutions.

Part 2: Troubleshooting Guide - Solution Preparation & Handling

Incorrect handling during solution preparation is a primary source of experimental variability and compound degradation. This section provides solutions to common problems.

Issue: A freshly prepared aqueous solution of the compound is showing lower-than-expected activity.

This is a frequent issue that typically points to compound degradation due to improper handling of aqueous solutions.

  • Underlying Cause: 16-phenoxy tetranor PGF2α methyl ester is an ester prodrug. In aqueous solutions, especially buffers, it is susceptible to hydrolysis, where the methyl ester group is cleaved to form the bioactive free acid.[2][3] While this conversion is necessary for its biological function in situ, premature hydrolysis during storage leads to a compound with different physical and biological properties, which can degrade further.

  • Solution & Best Practice: Aqueous solutions of this compound are not recommended for storage for more than one day.[5][6] For any experiment, you should prepare the aqueous dilution fresh from a concentrated organic stock solution immediately before use.

Issue: I need to use a solvent different from the one the compound was supplied in.

Switching solvents must be done carefully to avoid degrading the compound.

  • Underlying Cause: Leaving the compound as a neat oil, even for a short time after evaporating the original solvent, can expose it to atmospheric oxygen and moisture, leading to oxidation and hydrolysis.

  • Solution & Best Practice: To change the solvent, evaporate the original solvent (e.g., methyl acetate) under a gentle stream of inert nitrogen gas.[5][6][7] Crucially, immediately after the original solvent has evaporated, add the new solvent of choice (e.g., DMSO, ethanol, or dimethyl formamide).[5][6][7] Purging the new solvent with an inert gas before use is also a recommended practice to minimize the risk of oxidation.[5][6]

Part 3: Understanding Compound Stability - The Chemical Rationale

A deeper understanding of the molecule's chemical nature is key to preventing its degradation. The stability of 16-phenoxy tetranor PGF2α methyl ester is a function of its physical state and solvent environment.

The methyl ester form makes the compound more lipophilic, aiding in its use as a prodrug.[2][3] However, this ester linkage is the primary site of vulnerability to hydrolysis. Organic solvents are non-nucleophilic and aprotic, providing a protective environment. In contrast, water in aqueous buffers can act as a nucleophile, attacking the ester and causing its breakdown.

The diagram below illustrates the hierarchy of stability for the compound.

A As Supplied in Organic Solvent (Highest Stability) B Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) A->B Reconstitution (-20°C to -80°C Storage) C Diluted in Aqueous Buffer (Lowest Stability - Use Immediately) B->C Final Dilution for Experiment (Prepare Fresh) cluster_0 Preparation Phase (In Advance) cluster_1 Experimental Phase (Immediate Use) A Retrieve Organic Stock Aliquot from -80°C B Thaw at Room Temperature A->B C Calculate Required Volume of Stock Solution B->C Begin Experiment D Dilute Stock into Aqueous Buffer C->D E Vortex Gently and Use Immediately D->E

Caption: Recommended workflow for preparing aqueous solutions.

Part 5: Safety & Handling Precautions

This material should be treated as hazardous until more toxicological information is available. [5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. [8]* Handling: Avoid ingestion, inhalation, and contact with eyes or skin. [5][6][7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [8]If skin contact occurs, wash the affected area thoroughly with soap and water.

  • Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations.

Always consult the complete Safety Data Sheet (SDS) provided by your supplier before use. [6]

References

  • MedchemExpress. (n.d.). 16-Phenoxy tetranor prostaglandin F2α methyl ester.
  • AAPS PharmSciTech. (n.d.). 16-Phenoxy tetranor prostaglandin F2α methyl ester.
  • TargetMol. (n.d.). 16-phenoxy tetranor Prostaglandin F2α cyclopropyl methyl amide.
  • ChemNet. (n.d.).
  • GlpBio. (n.d.). 16-phenoxy tetranor Prostaglandin F2α methyl ester | Cas# 51638-90-5.
  • MedchemExpress. (n.d.). 16-Phenoxy tetranor prostaglandin F2α methyl ester.
  • Lindsey, J. D., et al. (2011). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 27(S1), A7–A14. Available at: [Link].

  • Ang, A., et al. (2018). The impact of chronic use of prostaglandin analogues on the biomechanical properties of the cornea in patients with primary open-angle glaucoma. British Journal of Ophthalmology, 102(11), 1541-1546. Available at: [Link].

  • Quanterix. (2022).
  • Toris, C. B., et al. (2008). Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. Survey of Ophthalmology, 53(6 Suppl), S107–S120. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

16-phenoxy tetranor prostaglandin f2alpha methyl ester vs latanoprost efficacy

An in-depth technical analysis comparing the pharmacological profiles, receptor kinetics, and experimental evaluation methodologies of 16-phenoxy tetranor prostaglandin F2α (PGF2α) methyl ester and latanoprost . Designed...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the pharmacological profiles, receptor kinetics, and experimental evaluation methodologies of 16-phenoxy tetranor prostaglandin F2α (PGF2α) methyl ester and latanoprost . Designed for researchers and drug development professionals, this guide dissects the mechanistic nuances that differentiate a highly potent research analog from a globally utilized clinical therapeutic.

Executive Summary & Pharmacological Context

Prostaglandin F2α (PGF2α) analogs are the cornerstone of ocular hypotensive therapy and are extensively utilized in reproductive biology for luteolysis. Native PGF2α, while highly efficacious, suffers from rapid metabolic degradation and poor corneal permeability. To circumvent this, synthetic analogs utilize two primary chemical strategies: esterification (to create lipophilic prodrugs) and omega-chain modification (to enhance receptor affinity and metabolic stability).

  • Latanoprost : A clinical benchmark in glaucoma therapy. It is an isopropyl ester prodrug of 17-phenyl-13,14-dihydro trinor PGF2α. The saturation of the 13,14-double bond reduces local adverse effects (e.g., conjunctival hyperemia) but slightly attenuates its receptor affinity[1].

  • 16-Phenoxy Tetranor PGF2α Methyl Ester : A highly potent, lipophilic research analog. The addition of a 16-phenoxy group at the ω-terminus confers exceptional metabolic stability against 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and yields an FP receptor binding affinity 440% greater than native PGF2α[2][3].

Mechanistic Overview: The FP Receptor Axis

Both compounds exert their effects through the Prostaglandin F (FP) receptor , a Gq/11-coupled G-protein coupled receptor (GPCR). Because the active free acids are highly polar, they cannot efficiently cross the lipophilic corneal epithelium. Esterification (methyl or isopropyl) masks this polarity.

Upon topical administration, corneal esterases rapidly hydrolyze the prodrugs into their active free acids[4]. The free acids bind to the FP receptor, activating Phospholipase C (PLC). This triggers the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium from the endoplasmic reticulum, initiating a signaling cascade that upregulates Matrix Metalloproteinases (MMPs). MMPs remodel the extracellular matrix (ECM) of the ciliary muscle, reducing hydraulic resistance and increasing the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure (IOP)[1][4].

FP_Signaling Prodrug Ester Prodrug (Latanoprost / 16-phenoxy PGF2α ME) Esterase Corneal Esterases (Enzymatic Hydrolysis) Prodrug->Esterase Topical Application FreeAcid Active Free Acid Esterase->FreeAcid Cleavage FP_Receptor FP Receptor (Gq/11-Coupled GPCR) FreeAcid->FP_Receptor Agonist Binding PLC Phospholipase C (PLC) FP_Receptor->PLC Gq Activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG PIP2 Hydrolysis Ca2 Intracellular Ca2+ Mobilization IP3_DAG->Ca2 ER Calcium Release MMP MMP Activation & ECM Remodeling Ca2->MMP Downstream Signaling Outflow Increased Uveoscleral Outflow (IOP Reduction) MMP->Outflow Reduced Resistance

Fig 1. FP receptor signaling cascade from prodrug hydrolysis to IOP reduction.

Structural & Pharmacological Comparison

The structural nuances between these two molecules dictate their distinct binding kinetics. Latanoprost acid exhibits a relatively high affinity for the FP receptor (Ki ≈ 98 nM) but acts as a partial agonist in certain tissue systems, exhibiting functional activity at both FP (EC50 = 32–124 nM) and EP1 receptors[1][4]. Conversely, the 16-phenoxy substitution in 16-phenoxy tetranor PGF2α creates a highly selective, full agonist that binds to ovine luteal cells with 440% greater affinity than native PGF2α[2].

Table 1: Comparative Pharmacological Profile
Parameter16-Phenoxy Tetranor PGF2α Methyl EsterLatanoprost
Prodrug Moiety Methyl EsterIsopropyl Ester
Active Free Acid 16-phenoxy tetranor PGF2αLatanoprost acid
ω-Chain Modification 16-phenoxy substitution17-phenyl-13,14-dihydro substitution
FP Receptor Affinity Extremely High (4.4x native PGF2α)[2]High (Ki ≈ 92–98 nM)[1][4]
Functional Efficacy Full AgonistPartial / Full Agonist (Tissue dependent)[4]
Primary Application Pharmacological Research / Luteolysis[2]Clinical Glaucoma Therapy[4]

Experimental Protocols for Efficacy Evaluation

To accurately compare the efficacy of these compounds, researchers must utilize a self-validating experimental workflow that isolates receptor pharmacodynamics in vitro and evaluates complete pharmacokinetic/pharmacodynamic (PK/PD) systems in vivo.

Protocol A: In Vitro FLIPR Calcium Mobilization Assay

Rationale: Because the FP receptor is Gq-coupled, measuring intracellular calcium transients provides a direct, real-time quantification of receptor activation. This avoids the signal amplification artifacts common in downstream reporter assays. Note: Cell cultures lack sufficient esterase activity. You must use the active free acids (16-phenoxy tetranor PGF2α and latanoprost acid) for this assay, NOT the ester prodrugs.

  • Cell Preparation: Seed HEK-293 cells stably expressing the human FP receptor into 384-well black-wall, clear-bottom plates. Incubate overnight.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Causality: The acetoxymethyl (AM) ester allows the dye to permeate the lipophilic cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye within the cytosol.

  • Efflux Inhibition: Pre-incubate the cells with 2.5 mM probenecid.

    • Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cells.

  • Agonist Addition: Add the free acids at varying concentrations ( 10−11 to 10−5 M) using an automated liquid handler.

  • Measurement & Self-Validation: Measure fluorescence (Ex 488 nm / Em 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR). Include native PGF2α as a positive control and a selective FP antagonist (e.g., AL-8810) as a negative control to prove that the calcium transient is exclusively FP-receptor mediated.

Protocol B: In Vivo IOP Lowering Efficacy (Normotensive Model)

Rationale: This evaluates the complete PK/PD system, including the efficiency of corneal prodrug penetration, the rate of endogenous esterase hydrolysis, and the physiological outflow response.

  • Baseline Establishment: Acclimate normotensive subjects (e.g., New Zealand albino rabbits or cynomolgus monkeys) to the pneumatonometer. Measure IOP at specific times for 3 days prior to dosing.

    • Causality: IOP is subject to significant diurnal variations. Establishing a strict, time-matched baseline ensures that observed pressure drops are drug-induced, not circadian artifacts.

  • Topical Dosing: Administer 30 µL of the ester prodrugs (16-phenoxy tetranor PGF2α methyl ester or latanoprost) topically to the right eye.

  • Internal Control: Administer the exact same volume of vehicle to the left eye (contralateral control).

    • Causality: The contralateral eye serves as an internal control to rule out systemic absorption effects or environmental stress artifacts that could artificially alter IOP.

  • Monitoring: Measure IOP at 1, 2, 4, 6, and 24 hours post-dose. Calculate the maximum percentage reduction in IOP relative to the baseline and the contralateral eye.

Exp_Workflow cluster_invitro In Vitro: Pharmacodynamics cluster_invivo In Vivo: Pharmacokinetics & Efficacy Compound Test Compounds (Free Acids vs. Ester Prodrugs) FreeAcid Active Free Acids Compound->FreeAcid Prodrug Ester Prodrugs Compound->Prodrug FLIPR FLIPR Calcium Assay (HEK-293 FP-expressing) FreeAcid->FLIPR EC50 Determine EC50 & Emax FLIPR->EC50 Topical Topical Ocular Dosing (Normotensive Model) Prodrug->Topical Tonometry Pneumatonometry (IOP Measurement) Topical->Tonometry IOP Calculate % IOP Reduction Tonometry->IOP

Fig 2. Parallel in vitro and in vivo workflows for evaluating prostaglandin analogs.

References

  • Cayman Chemical. 16-phenoxy tetranor Prostaglandin F2α methyl ester (Product Information).
  • Cayman Chemical. 16-phenoxy tetranor Prostaglandin F2α methyl amide.
  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Molecular Pharmacology / PubMed.
  • Health Canada. Travoprost Ophthalmic Solution, USP - Product Monograph.

Sources

Comparative

A Comparative Analysis of Receptor Affinity: 16-Phenoxy Tetranor PGF2α Methyl Ester vs. Bimatoprost

A Guide for Researchers in Ophthalmology and Prostaglandin Pharmacology In the landscape of ocular hypotensive agents, particularly for the management of glaucoma, prostaglandin F2α (PGF2α) analogs are a cornerstone of t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Ophthalmology and Prostaglandin Pharmacology

In the landscape of ocular hypotensive agents, particularly for the management of glaucoma, prostaglandin F2α (PGF2α) analogs are a cornerstone of therapy. Their efficacy is intrinsically linked to their interaction with the prostaglandin F2α receptor (FP receptor). This guide provides a detailed, evidence-based comparison of the receptor affinity profiles of two important compounds: 16-phenoxy tetranor PGF2α methyl ester and bimatoprost. We will delve into their nature as prodrugs, present quantitative binding data, outline the experimental methodology used to determine these parameters, and explore the downstream signaling consequences of receptor activation.

Introduction to the Analogs: Prodrugs and Their Active Moieties

Both 16-phenoxy tetranor PGF2α methyl ester and bimatoprost, as administered, are prodrugs. This formulation strategy enhances corneal penetration due to increased lipophilicity.[1][2] Once inside the eye, they are hydrolyzed by ocular enzymes, such as esterases and amidases, into their biologically active carboxylic acid or amide forms, respectively.[3][4][5]

  • 16-Phenoxy Tetranor PGF2α Methyl Ester: This compound is a metabolically stable PGF2α analog characterized by a phenoxy group at the ω-terminus.[1] Ocular enzymes hydrolyze the C-1 methyl ester to yield the active compound, 16-phenoxy tetranor PGF2α .[1][3]

  • Bimatoprost: Chemically, bimatoprost is the C-1 ethyl amide of 17-phenyl-trinor PGF2α.[6][7] Its activation pathway has been a subject of considerable discussion. While it is hydrolyzed in ocular tissues to its corresponding free acid, bimatoprost acid (17-phenyl-trinor PGF2α) , which is a potent FP receptor agonist, some studies suggest bimatoprost itself may have intrinsic activity at a novel "prostamide receptor."[4][5][8][9] However, a significant body of evidence confirms that its ocular hypotensive effects are mediated, at least in large part, through the activity of bimatoprost acid at the FP receptor.[6][10][11]

Comparative Receptor Affinity at the FP Receptor

The primary measure of a drug's binding strength to a receptor is its inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

The data below summarizes the reported Kᵢ values for the prodrugs and their active metabolites at the prostaglandin FP receptor.

CompoundFormReceptor TargetKᵢ (Inhibition Constant)Source(s)
16-phenoxy tetranor PGF2α Active Acid Ovine FP Receptor~0.60 nM (Calculated) *[3][12][13]
Bimatoprost Acid Active Acid Human FP Receptor59 - 83 nM [6][10]
Bimatoprost Prodrug (Amide) Human/Bovine FP Receptor6310 - 9250 nM [10][14][15]

*The Kᵢ for 16-phenoxy tetranor PGF2α is calculated based on experimental findings that it binds to the ovine luteal cell FP receptor with 440% greater affinity than the endogenous ligand, PGF2α.[12][13] The Kᵢ of PGF2α at the FP receptor has been reported as ~3.26 nM.[3] A 440% greater affinity translates to a 5.4-fold higher binding strength, thus the Kᵢ is estimated by dividing the Kᵢ of PGF2α by 5.4.

From this data, it is evident that the active form of 16-phenoxy tetranor PGF2α possesses a significantly higher affinity for the FP receptor—by approximately two orders of magnitude—than bimatoprost acid. Furthermore, the bimatoprost prodrug itself has a very low affinity for the FP receptor, underscoring the necessity of its conversion to the active acid form for significant receptor interaction.[10][15]

Experimental Methodology: The Radioligand Binding Assay

The receptor affinity data presented above is typically generated using a competitive radioligand binding assay. This technique is a robust and highly sensitive method for quantifying the interaction between a ligand and its receptor.[16][17]

Causality in Experimental Design

The choice of each component and step in this assay is critical for generating reliable data.

  • Receptor Source: Membranes from cells or tissues known to express the target receptor (e.g., HEK-293 cells transfected with the human FP receptor, or bovine corpus luteum homogenates) are used.[3][15] Using a well-characterized, high-expression system ensures a strong and reproducible signal.

  • Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., [³H]-PGF2α or [³H]-travoprost acid) is used.[10][14][15] The radioligand acts as a tracer, allowing for the detection of binding events. Using the endogenous ligand or a highly selective analog ensures that binding is specific to the intended target.

  • Competitor Ligand: The unlabeled test compounds (e.g., bimatoprost acid) are added in increasing concentrations. Their ability to displace the radioligand from the receptor is measured. This competition forms the basis for calculating the IC₅₀ and subsequently the Kᵢ.[17]

  • Separation of Bound and Free Ligand: A critical step is the rapid separation of the receptor-bound radioligand from the unbound radioligand. This is most commonly achieved by vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter. The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., FP-expressing cell membranes) Incubate Incubate Components: Receptor + Radioligand + varying [Test Compound] Receptor->Incubate Radio Radioligand (e.g., [3H]-PGF2α) Radio->Incubate Test Test Compound (e.g., Bimatoprost Acid) Test->Incubate Filter Vacuum Filtration (Separate Bound vs. Free) Incubate->Filter Equilibrium Count Scintillation Counting (Quantify Bound Radioligand) Filter->Count Analyze Calculate IC50 (Cheng-Prusoff Equation) Determine Ki Count->Analyze G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor FP Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ligand Agonist (e.g., Bimatoprost Acid) Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses (e.g., Gene Expression, Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: The Gq-PLC signaling cascade initiated by FP receptor activation.

Conclusion and Implications

This comparative analysis demonstrates that while both 16-phenoxy tetranor PGF2α methyl ester and bimatoprost function as prodrugs targeting the FP receptor, their active metabolites exhibit markedly different binding affinities. The active acid of 16-phenoxy tetranor PGF2α shows a substantially higher affinity for the FP receptor than bimatoprost acid. This high affinity suggests a potent and potentially more selective interaction at the molecular level. For researchers in drug development, this difference in receptor affinity is a critical parameter that can influence dosage, efficacy, and the potential for off-target effects. Understanding these fundamental pharmacological properties is essential for interpreting clinical outcomes and for the rational design of next-generation ocular hypotensive agents.

References

  • O'Brien, T. P. (2005). Effect of Bimatoprost on Intraocular Pressure in Prostaglandin FP Receptor Knockout Mice. Vertex AI Search.
  • A & C International Group. 16-Phenoxy tetranor prostaglandin F2α methyl ester.
  • Sharif, N. A., et al. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists.
  • Maxey, K. M., et al. The Hydrolysis of the Prostaglandin Analog Prodrug Bimatoprost to 17-Phenyl-trinor PGF 2 α by Human and Rabbit Ocular Tissue.
  • MedchemExpress. 16-Phenoxy tetranor prostaglandin F2α. MedchemExpress.com.
  • Chemignition Laboratory. (2025). Bimatoprost : Structure, Properties, Pharmacology, and Safety.
  • Anonymous. (2024).
  • MedchemExpress. 16-Phenoxy tetranor prostaglandin F2α. MedchemExpress.com.
  • Woodward, D. F., et al. (2001).
  • Xu, C., et al.
  • Camras, C. B., et al. (2003). Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro. PubMed.
  • Sales, K. J., et al. (2004).
  • Hao, C., & Breyer, M. D. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers.
  • Cayman Chemical. 16-phenoxy tetranor Prostaglandin F 2α methyl ester. Cayman Chemical.
  • Wiederholt, M., et al. (2007). Bimatoprost, Prostamide Activity, and Conventional Drainage. IOVS | ARVO Journals.
  • Sharif, N. A., et al. (2003). Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+)
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Millipore.
  • Sharif, N. A. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Sharif, N. A., et al. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists. ElectronicsAndBooks.
  • Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology.
  • Cayman Chemical. 16-phenoxy tetranor Prostaglandin F2α isopropyl ester. Cayman Chemical.
  • Sales, K. J., et al. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology.

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Validation

Structural and Pharmacological Comparison Guide: 16-Phenoxy Tetranor PGF2α Methyl Ester vs. Native PGF2α

As a Senior Application Scientist, selecting the appropriate prostaglandin analog for drug development or receptor pharmacology requires a deep understanding of structure-activity relationships (SAR). Native Prostaglandi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate prostaglandin analog for drug development or receptor pharmacology requires a deep understanding of structure-activity relationships (SAR). Native Prostaglandin F2α (PGF2α) is the endogenous ligand responsible for driving luteolysis and smooth muscle contraction via the FP receptor[1]. However, its rapid metabolic degradation and poor membrane permeability limit its utility in targeted therapeutics (e.g., topical ophthalmic applications for glaucoma).

To overcome these limitations, synthetic analogs such as 16-phenoxy tetranor PGF2α methyl ester have been engineered. This guide objectively compares the structural modifications, pharmacological performance, and experimental handling of these two molecules, providing researchers with the mechanistic causality needed to design robust assays.

Structural Diagnostics & Pharmacological Profiles

The engineering of 16-phenoxy tetranor PGF2α methyl ester involves three critical structural modifications from the native PGF2α scaffold:

  • Tetranor Truncation : Removal of the terminal four carbons (C17-C20) of the omega chain.

  • 16-Phenoxy Substitution : Addition of a bulky, electron-rich phenoxy ring at the C16 position.

  • C-1 Methyl Esterification : Conversion of the C-1 carboxylic acid into a methyl ester.

Quantitative Comparison Table
PropertyNative PGF2α16-Phenoxy Tetranor PGF2α Methyl Ester
Molecular Formula C₂₀H₃₄O₅C₂₃H₃₂O₆
Molecular Weight 354.5 g/mol 404.5 g/mol [2]
Receptor Affinity (FP) 100% (Baseline)440% (Measured as the free acid)[2]
Lipophilicity (LogP) Low (Ionized at physiological pH)High (Neutral, highly lipophilic)
Metabolic Stability Low (Rapidly oxidized by 15-PGDH)High (Sterically shielded from beta-oxidation)
Primary Utility Endogenous signaling, baseline controlGlaucoma models, sustained FP activation[1]

Mechanistic Causality: The "Why" Behind the Structure

Understanding the causality behind these structural choices is critical for experimental design.

The Prodrug Strategy (C-1 Esterification) Native PGF2α exists primarily as an ionized carboxylate at physiological pH (7.4), which severely restricts its ability to passively diffuse across lipid bilayers, such as the corneal epithelium. By masking this charge with a methyl ester, the molecule becomes a highly lipophilic prodrug[2]. Once it penetrates the target tissue, ubiquitous intracellular esterases rapidly hydrolyze the methyl group to release the bioactive free acid.

Metabolic Shielding & Enhanced Affinity (16-Phenoxy Tetranor) Native PGF2α has a very short biological half-life because the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) rapidly oxidizes the C-15 hydroxyl group, followed by beta-oxidation of the omega chain. Truncating the chain (tetranor) and adding a bulky 16-phenoxy group creates steric hindrance that protects the C-15 hydroxyl from enzymatic attack. Furthermore, the phenoxy ring engages in favorable π-π and hydrophobic interactions within the FP receptor's binding pocket, resulting in a 440% increase in binding affinity compared to native PGF2α[2],[3].

Signaling Pathway & Biotransformation

Activation of the FP receptor (a Gq-coupled GPCR) by the active free acid results in phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which ultimately triggers intracellular calcium flux[4],[5].

Pathway Native Native PGF2α (Endogenous Ligand) FP FP Receptor (Gq-Coupled GPCR) Native->FP Baseline Binding (100%) Prodrug 16-phenoxy tetranor PGF2α methyl ester (Lipophilic Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Membrane Penetration ActiveMetabolite 16-phenoxy tetranor PGF2α (Active Free Acid) Esterase->ActiveMetabolite Demethylation ActiveMetabolite->FP High Affinity Binding (440%) PLC Phospholipase C (PLC) Activation FP->PLC Gq Signaling Ca2 Intracellular Ca2+ Flux (Biological Response) PLC->Ca2 IP3/DAG Generation

Fig 1: Biotransformation and FP receptor signaling pathway of 16-phenoxy tetranor PGF2α methyl ester.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Radioligand Displacement Assay for FP Receptor Affinity

Objective: Quantify the binding affinity ( Ki​ ) of the analogs against the FP receptor. Note: The ester prodrug will show artificially low affinity in cell-free membrane assays. You must use the free acid form of the 16-phenoxy analog for direct receptor binding comparisons.

  • Membrane Preparation : Isolate cell membranes from ovine corpus luteum or HEK293 cells stably expressing the FP receptor[6]. Resuspend in assay buffer (50 mM Tris-HCl, pH 6.0, 10 mM MgCl₂). Note: Binding to high-affinity sites is enhanced at a slightly reduced pH[3].

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 5 nM[³H]-PGF2α (radioligand), and increasing concentrations (1 pM to 10 µM) of unlabelled native PGF2α or 16-phenoxy tetranor PGF2α.

  • Self-Validation Check : Include a Non-Specific Binding (NSB) control well containing 10 µM of unlabelled native PGF2α. This ensures that only specific, displaceable FP receptor interactions are quantified.

  • Separation & Detection : Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI). Wash filters three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vitro Prodrug Hydrolysis & Metabolic Stability Assay

Objective: Validate the conversion of the methyl ester to the free acid and its resistance to degradation.

  • Matrix Preparation : Prepare a 1 mg/mL homogenate of target tissue (e.g., corneal epithelium or liver microsomes) in PBS (pH 7.4).

  • Self-Validation Check : Prepare a parallel control using heat-inactivated homogenate (boiled for 10 mins). This differentiates between true enzymatic hydrolysis and spontaneous chemical degradation.

  • Reaction Initiation : Spike 1 µM of 16-phenoxy tetranor PGF2α methyl ester into the active and heat-inactivated matrices at 37°C.

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 10 nM of a deuterated internal standard (e.g., PGF2α-d4) to correct for extraction recovery variations.

  • LC-MS/MS Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode to monitor the disappearance of the parent ester (m/z 403.5 -> ESI- requires adduct or specific ionization, often analyzed in positive mode for esters, m/z 405.5[M+H]+) and the appearance of the active free acid (m/z 389.5[M-H]-).

References

  • Title : Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor Source : PubMed (PMID: 2751699) URL :[Link]

  • Title : Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element Source : PubMed Central (PMC1360156) URL :[Link]

  • Title : Identification of functional high and low affinity states of the prostaglandin F2 alpha receptor in the ovine corpus luteum in vivo and their role in hormone pulsatility Source : PubMed (PMID: 8599818 / Endocrine) URL : [Link]

  • Title : PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease Source : Frontiers in Pharmacology URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester

As a highly potent bioactive lipid analog, 16-phenoxy tetranor prostaglandin F2α (PGF2α) methyl ester requires rigorous operational and disposal protocols. This guide provides laboratory professionals, researchers, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly potent bioactive lipid analog, 16-phenoxy tetranor prostaglandin F2α (PGF2α) methyl ester requires rigorous operational and disposal protocols. This guide provides laboratory professionals, researchers, and safety officers with the mechanistic rationale and step-by-step procedures necessary to handle and dispose of this compound safely, ensuring both personnel protection and environmental compliance.

Chemical Identity & Physicochemical Hazard Profile

Understanding the physical properties of a chemical is the first step in designing a self-validating safety protocol. This compound is typically supplied as a concentrated solution in ethanol, introducing both biological and flammability hazards.

ParameterSpecification
Formal Name 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, methyl ester
CAS Number 51638-90-5[1]
Molecular Formula / Weight C₂₃H₃₂O₆ / 404.5 g/mol [1]
Typical Formulation 5 mg/ml solution in ethanol[1]
Solubility Profile Ethanol (100 mg/ml), DMF (100 mg/ml), PBS pH 7.2 (0.5 mg/ml)[1]
Primary Hazards Potent Reproductive Toxin, Flammable Liquid (Solvent-dependent)

Mechanistic Causality: The "Why" Behind the Hazard

To handle this compound safely, one must understand its mechanism of action. 16-phenoxy tetranor PGF2α methyl ester is not the final active molecule; it is a lipophilic prodrug [1].

The addition of the methyl ester group masks the carboxylic acid, significantly increasing the molecule's lipophilicity. This allows it to rapidly penetrate biological membranes—including the dermal barrier if accidental exposure occurs. Once inside the tissue, endogenous esterases efficiently hydrolyze the methyl ester to generate the bioactive free acid[1].

This free acid binds to the FP prostanoid receptor with 440% greater affinity than native PGF2α[1]. Because FP receptor activation drives severe smooth muscle contraction and luteolysis (the degradation of the corpus luteum)[2], accidental exposure poses an extreme reproductive hazard, particularly for pregnant personnel.

Pathway Prodrug 16-phenoxy tetranor PGF2α Methyl Ester (Prodrug) Membrane Lipophilic Membrane Penetration Prodrug->Membrane High Lipophilicity Esterases Tissue Esterases (Hydrolysis) Membrane->Esterases Active 16-phenoxy tetranor PGF2α (Active Free Acid) Esterases->Active Cleaves Methyl Group Receptor FP Prostanoid Receptor (440% Affinity vs PGF2α) Active->Receptor Target Binding Response Biological Response (Smooth Muscle Contraction / Luteolysis) Receptor->Response PLC/IP3/Ca2+ Cascade

Figure 1: Prodrug hydrolysis and FP receptor activation pathway.

Operational Safety & Handling Protocol

Due to the potent biological cascade illustrated above, standard laboratory practices must be elevated:

  • Engineering Controls: All manipulations of the stock solution must occur within a certified chemical fume hood to prevent inhalation of the ethanol solvent and aerosolized lipid.

  • Enhanced PPE: Personnel must wear double nitrile gloves. Causality: The primary solvent, ethanol, can degrade standard nitrile over prolonged exposure. Given the extreme potency of the solute, double-gloving provides a fail-safe barrier against dermal penetration.

  • Workspace Preparation: Utilize disposable, highly absorbent bench liners with a non-porous backing. This contains micro-spills and prevents the lipophilic compound from adhering to stainless steel or epoxy benchtops.

Step-by-Step Disposal Procedures

Prostaglandin analogs must never be discharged into the laboratory sewer system, as they can bypass standard wastewater treatment and retain biological activity[3]. All waste must be routed to a RCRA-compliant incineration facility.

Protocol A: Liquid Waste Management
  • Segregation: Do not mix prostaglandin waste with general organic waste[4].

  • Collection: Collect all unused stock solutions and experimental dilutions in a designated, leak-proof, chemically compatible glass or high-density polyethylene (HDPE) container.

  • Labeling: Clearly label the container as "Hazardous Waste: Prostaglandin Analog in Ethanol"[4].

  • Storage: Keep the container in a secondary containment bin stored at room temperature or below, away from oxidizing agents.

Protocol B: Solid Waste Management
  • Consolidation: Collect all contaminated consumables—including pipette tips, empty stock vials, absorbent bench pads, and outer gloves—in a designated hazardous waste bag[4].

  • Sealing: Double-bag the solid waste to prevent puncture-induced leaks during transit.

  • Labeling: Mark as "Hazardous Waste: Solid materials contaminated with Prostaglandin"[4].

Protocol C: Glassware Decontamination (Self-Validating Method)

Standard aqueous washing is insufficient for this compound. Its solubility in PBS (pH 7.2) is only 0.5 mg/ml, whereas its solubility in ethanol is 100 mg/ml[1].

  • Triple-Rinse: Inside the fume hood, triple-rinse all contaminated glassware with pure ethanol or acetone[4]. This exploits the compound's high organic solubility to ensure complete removal from the glass surface.

  • Rinsate Disposal: Collect the solvent rinsate and add it to the designated Liquid Waste container[4].

  • Final Wash: Only after triple-rinsing should the glassware be transferred to the sink for standard laboratory detergent washing[4].

Disposal Start 16-Phenoxy Tetranor PGF2α ME Waste Liquid Liquid Waste (Ethanol/Solvent Base) Start->Liquid Solid Solid Waste (PPE, Tips, Vials) Start->Solid Glassware Contaminated Glassware Start->Glassware LiqContainer Seal in Chemically Compatible Container Liquid->LiqContainer SolContainer Double-Bag in Hazardous Waste Bin Solid->SolContainer Rinse Triple-Rinse with Ethanol/Acetone Glassware->Rinse RCRA RCRA-Compliant Incineration Facility LiqContainer->RCRA SolContainer->RCRA Rinse->Liquid Rinsate GlasswareClean Standard Lab Wash Rinse->GlasswareClean Clean Glass

Figure 2: Step-by-step waste segregation and disposal workflow.

Emergency Spill Response Plan

In the event of a stock solution spill outside the fume hood:

  • Isolate: Immediately evacuate non-essential personnel from the area.

  • PPE Upgrade: Ensure the responder is wearing fresh double gloves, a lab coat, and chemical splash goggles.

  • Absorb: Apply inert absorbent pads or vermiculite directly over the spill to soak up the ethanol vehicle. Do not use water, as it will cause the lipophilic compound to precipitate and adhere to the floor.

  • Decontaminate: Wipe the spill zone thoroughly with ethanol-soaked paper towels to dissolve and lift any residual prostaglandin film.

  • Dispose: Place all used absorbent materials and towels into the solid hazardous waste stream[4].

References

  • California State University, Fresno. "Chemical Hygiene Plan". Environmental Health and Safety.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Phenoxy tetranor prostaglandin F2alpha methyl ester
Reactant of Route 2
Reactant of Route 2
16-Phenoxy tetranor prostaglandin F2alpha methyl ester
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